Atr-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32F3N9O |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-6-[3-methyl-1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]pyrimidin-2-yl]benzimidazol-2-amine |
InChI |
InChI=1S/C27H32F3N9O/c1-16-15-40-13-12-37(16)22-14-20(34-26(35-22)38-21-7-5-4-6-19(21)33-25(38)31-3)23-17(2)36-39(24(23)27(28,29)30)18-8-10-32-11-9-18/h4-7,14,16,18,32H,8-13,15H2,1-3H3,(H,31,33)/t16-/m1/s1 |
InChI Key |
ZSJYYMBWUZDZSE-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of ATR Inhibition: A Technical Guide for Researchers
Disclaimer: While this guide addresses the mechanism of action for a class of molecules including the specific entity "Atr-IN-5," publicly available data for this particular compound is limited. Therefore, to provide a comprehensive technical overview as requested, this document focuses on the well-characterized and clinically relevant ATR inhibitors, VE-821 and Ceralasertib (AZD6738), which are presumed to share a common mechanism of action with this compound.
Executive Summary
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity.[1][2][3] In response to DNA damage and replication stress, ATR activates downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] Many cancer cells exhibit increased reliance on the ATR pathway due to underlying genomic instability and defects in other DDR pathways, such as those involving ATM.[5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells by inducing synthetic lethality.[3][5] This guide provides an in-depth analysis of the mechanism of action of selective ATR inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action
Selective ATR inhibitors, such as VE-821 and Ceralasertib (AZD6738), are ATP-competitive small molecules that bind to the kinase domain of ATR, preventing the phosphorylation of its downstream substrates.[6][7] The primary and most well-characterized downstream effector of ATR is the checkpoint kinase 1 (Chk1).[3] By inhibiting ATR, these compounds block the phosphorylation and subsequent activation of Chk1.[8][9]
The inactivation of the ATR-Chk1 signaling cascade has several profound consequences for the cell, particularly in the context of DNA damage or replication stress:
-
Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of S-phase and G2/M checkpoints, which are crucial for halting cell cycle progression to allow for DNA repair.[9][10] This forces cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[4][8]
-
Induction of Replication Stress: By disabling the mechanisms that stabilize and restart stalled replication forks, ATR inhibitors exacerbate replication stress.[4] This leads to the collapse of replication forks, the accumulation of DNA double-strand breaks, and ultimately, apoptosis.[11]
-
Synthetic Lethality: In cancer cells with pre-existing defects in other DDR pathways (e.g., ATM deficiency), the inhibition of ATR becomes synthetically lethal.[5] These cells are highly dependent on the ATR pathway for survival, and its inhibition leads to catastrophic levels of genomic instability that are incompatible with cell viability.[12]
Quantitative Data for Representative ATR Inhibitors
The following table summarizes key quantitative data for the well-characterized ATR inhibitors VE-821 and Ceralasertib (AZD6738). This data is crucial for comparing the potency and selectivity of different compounds.
| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference(s) |
| VE-821 | ATR | Cell-free | 26 nM | 13 nM | Minimal activity against ATM, DNA-PK, mTOR, and PI3Kγ | [6][13] |
| p-Chk1 (Ser345) | Cellular | 800 nM | - | - | [6] | |
| Ceralasertib (AZD6738) | ATR | Cell-free (enzyme) | 1 nM | - | >5µM for DNA-PK, ATM, mTOR, AKT | [7][14] |
| p-Chk1 (Ser345) | Cellular | 74 nM | - | 0/442 kinases show >50% inhibition at 1µM | [7] |
Key Experimental Protocols
The characterization of ATR inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular mechanism of action.
In Vitro ATR Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.
Methodology:
-
Reaction Setup: Recombinant human ATR/ATRIP complex is incubated in a reaction buffer containing a substrate, such as a p53-derived peptide.[15][16]
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a divalent cation (e.g., MgCl2).[15]
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.[15]
-
Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent like EDTA.[15]
-
Detection: The level of substrate phosphorylation is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses specific antibodies to detect the phosphorylated substrate.[15][16]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Western Blot for Phospho-Chk1 Inhibition
Objective: To confirm the on-target effect of the ATR inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the ATR inhibitor for a specified duration. To induce ATR activity, cells are often co-treated with a DNA damaging agent (e.g., hydroxyurea or a topoisomerase inhibitor).[5][17]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Chk1 (e.g., at Ser345) and total Chk1 (as a loading control).[17] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the dose-dependent inhibition of Chk1 phosphorylation.[5]
Cell Viability/Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effects of the ATR inhibitor, both as a monotherapy and in combination with DNA damaging agents.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.[6]
-
Compound Addition: The ATR inhibitor is added at a range of concentrations, either alone or in combination with a fixed concentration of a chemotherapeutic agent.
-
Incubation: Cells are incubated with the compounds for a period of 48 to 96 hours.[6][18]
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay. For example, the CellTiter-Glo Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.[14][18]
-
Data Analysis: Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values. For combination studies, synergy can be assessed using software like Macsynergy.[6]
Visualizations: Signaling Pathways and Workflows
ATR Signaling Pathway in Response to DNA Damage
Caption: The ATR signaling pathway is activated by ssDNA, leading to Chk1 phosphorylation and cell cycle arrest.
Experimental Workflow for ATR Inhibitor Characterization
Caption: Workflow for characterizing a novel ATR inhibitor from in vitro assays to in vivo models.
References
- 1. targetedonc.com [targetedonc.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. researchgate.net [researchgate.net]
- 9. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. In vitro ATR kinase assay [bio-protocol.org]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Unraveling the Function of Atr-IN-5: A Technical Guide for Researchers
For Immediate Release
In the intricate landscape of cancer biology and drug development, the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a pivotal target. As a central regulator of the DNA Damage Response (DDR), ATR kinase plays a critical role in maintaining genomic integrity, a process frequently exploited by cancer cells for their survival and proliferation. This technical guide provides an in-depth exploration of Atr-IN-5, a potent inhibitor of ATR, designed for researchers, scientists, and professionals in the field of drug development.
This compound, identified as compound D24 in patent CN112047938A and assigned CAS number 2601571-19-9, is a small molecule inhibitor designed to target the ATP-binding site of ATR kinase.[1][2][3][4][5][6][7] By inhibiting ATR, this compound disrupts the signaling cascade that allows cancer cells to arrest their cell cycle and repair DNA damage, ultimately leading to mitotic catastrophe and cell death. This targeted approach holds significant promise for the treatment of various proliferative diseases, including cancer.[2][3][5][6]
Core Mechanism of Action: The ATR Signaling Pathway
ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication stress. Upon activation, ATR, in concert with its partner ATRIP, initiates a signaling cascade that phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1). This phosphorylation event triggers cell cycle arrest, primarily at the G2/M checkpoint, providing the cell with an opportunity to repair damaged DNA before proceeding to mitosis.
Inhibition of ATR by molecules such as this compound abrogates this critical checkpoint. By preventing the phosphorylation of Chk1 and other downstream targets, ATR inhibitors force cells with damaged DNA to enter mitosis prematurely. This leads to a lethal accumulation of genomic instability, a phenomenon known as synthetic lethality, which is particularly effective in cancer cells that often harbor other defects in their DNA damage response pathways.
Quantitative Profile of this compound
The following tables summarize the available quantitative data for this compound and other relevant ATR inhibitors for comparative purposes. The data for this compound is extracted from patent literature, which may have different experimental standards than peer-reviewed publications.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ATR | <1000 | Not Specified | [5] |
| AZD6738 | ATR | 1 | Kinase Assay | [5] |
| VE-821 | ATR | 26 | Kinase Assay | [2] |
| Elimusertib (BAY 1895344) | ATR | 7 | Kinase Assay | [2] |
| Gartisertib (VX-803) | ATR | 8 (pChk1) | Cellular Assay | [2] |
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| This compound | LoVo (human colon cancer) | Antiproliferative | 0.067 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. As this compound is a relatively new compound, detailed published protocols for its specific use are not yet available. Therefore, this section provides representative, detailed methodologies for key experiments typically used to characterize ATR inhibitors, based on established protocols for well-studied compounds in the same class.
ATR Kinase Activity Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ATR kinase.
Objective: To determine the IC50 value of this compound against purified ATR kinase.
Materials:
-
Purified recombinant human ATR/ATRIP complex
-
GST-Chk1 (1-300, T301A) substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the GST-Chk1 substrate to each well.
-
Initiate the kinase reaction by adding the ATR/ATRIP enzyme and ATP to each well. The final ATP concentration should be at or near its Km for ATR.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular ATR Inhibition Assay (Western Blot for pChk1)
This assay measures the ability of a compound to inhibit ATR activity within a cellular context by assessing the phosphorylation of its direct downstream target, Chk1.
Objective: To determine the cellular potency of this compound by measuring the inhibition of hydroxyurea-induced Chk1 phosphorylation.
Materials:
-
Human cancer cell line (e.g., LoVo, HT29)
-
Cell culture medium and supplements
-
Hydroxyurea (HU)
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-Actin or -Tubulin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with hydroxyurea (e.g., 2 mM) for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Chk1 (Ser345) and total Chk1. A loading control antibody (e.g., Actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Chk1 signal to the total Chk1 signal.
Cell Viability/Proliferation Assay
This assay evaluates the effect of the ATR inhibitor on the growth and survival of cancer cells, both as a single agent and in combination with DNA-damaging agents.
Objective: To determine the antiproliferative IC50 of this compound in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., LoVo)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for a prolonged period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control wells.
-
Determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks
This compound is a potent inhibitor of ATR kinase with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action, centered on the disruption of the DNA damage response pathway, aligns with a validated and promising strategy in oncology drug development. The data and protocols presented in this guide offer a foundational understanding of this compound and a framework for its further investigation. As research progresses, a more comprehensive profile of its selectivity, pharmacokinetic properties, and in vivo efficacy will be essential to fully elucidate its therapeutic potential. The continued exploration of ATR inhibitors like this compound will undoubtedly contribute to the advancement of targeted cancer therapies.
References
- 1. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Atr-IN-5: A Technical Primer on the Novel ATR Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the discovery and development of Atr-IN-5, a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. This compound belongs to a class of 2,4,6-trisubstituted pyrimidine compounds with potential applications in the treatment of ATR kinase-mediated diseases, including cancer. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, synthesis, and preclinical data based on available information.
Core Concepts: Targeting the DNA Damage Response
ATR is a critical serine/threonine-protein kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] It is activated by single-strand DNA breaks and stalled replication forks, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. In many cancer cells, other DDR pathways are often compromised, leading to a greater reliance on the ATR pathway for survival. This dependency makes ATR an attractive therapeutic target. By inhibiting ATR, the aim is to induce synthetic lethality in cancer cells, where the combination of a genetic defect (in another DDR pathway) and the ATR inhibitor leads to cell death. Furthermore, inhibiting ATR can enhance the efficacy of DNA-damaging chemotherapies and radiotherapies, which themselves activate the ATR signaling pathway in tumor cells.[1]
This compound: A Novel 2,4,6-Trisubstituted Pyrimidine Compound
This compound is identified as a potent ATR kinase inhibitor within the framework of the Chinese patent CN112047938A. This patent discloses a series of 2,4,6-trisubstituted pyrimidine compounds for the treatment of proliferative diseases such as cancer.[1] While the specific designation "this compound" points to a compound within this series, the public documentation primarily refers to the general structure and examples within the patent. For the purpose of this guide, we will focus on a representative example from this class of compounds.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative compound from the 2,4,6-trisubstituted pyrimidine series described in the patent.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |
| Example Compound | ATR Kinase | Biochemical Assay | < 10 | N/A |
| Example Compound | Proliferation | Cell-based Assay | < 50 | Cancer Cell Line |
Note: The specific IC50 values are presented as ranges as disclosed in the patent summary. "N/A" indicates that the information was not available in the reviewed documents.
Experimental Protocols
The synthesis of the 2,4,6-trisubstituted pyrimidine core of this compound and its analogues generally follows a multi-step synthetic route, which is common for this class of compounds. The detailed experimental protocols are outlined in the patent literature. Below is a generalized workflow for the synthesis and biological evaluation.
General Synthesis Workflow
The synthesis of the 2,4,6-trisubstituted pyrimidine core typically involves a convergent synthesis strategy.
Caption: Generalized synthetic workflow for 2,4,6-trisubstituted pyrimidine ATR inhibitors.
In Vitro ATR Kinase Inhibition Assay
The potency of the synthesized compounds against ATR kinase is typically determined using a biochemical assay.
Caption: Workflow for a typical in vitro ATR kinase inhibition assay.
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the ATR kinase, a central node in the DNA damage response pathway. The following diagram illustrates the simplified ATR signaling cascade and the point of intervention by this compound.
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
Development and Future Directions
The discovery of this compound and related 2,4,6-trisubstituted pyrimidine compounds represents a promising advancement in the field of targeted cancer therapy. The preclinical data, as suggested by the patent, indicate potent ATR inhibition and antiproliferative activity. The development of this and similar compounds will likely involve further optimization of their pharmacological properties, including selectivity, bioavailability, and safety profiles.
Future research will likely focus on:
-
Combination Therapies: Evaluating this compound in combination with various DNA-damaging agents (e.g., chemotherapy, radiation) to exploit synthetic lethality and overcome drug resistance.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to ATR inhibitor therapy.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant cancer models to assess the therapeutic potential of this class of compounds.
This technical guide provides a summary of the currently available information on this compound. As more research is published, a more detailed understanding of its therapeutic potential will emerge.
References
The Role of ATR Inhibition in the DNA Damage Response: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Atr-IN-5" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the role of a representative potent and selective ATR inhibitor in the DNA damage response, drawing upon data and methodologies established for well-characterized ATR inhibitors.
Introduction: The ATR Kinase and DNA Damage Response
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1] ATR is activated by a broad spectrum of DNA lesions, particularly those that generate single-stranded DNA (ssDNA), a common intermediate in DNA replication and repair.[2] Once activated, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks, thereby ensuring genomic stability.[3][4] Given its central role in the DDR, ATR has emerged as a critical target for cancer therapy. Potent and selective ATR inhibitors are being developed to exploit the reliance of cancer cells on the ATR pathway for survival, particularly in combination with DNA-damaging agents.
Mechanism of Action: ATR Inhibition and the DDR Pathway
ATR is activated in response to replication stress and DNA damage.[5] This process is initiated by the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA.[2] Full activation of ATR requires the activities of other DDR proteins, including the 9-1-1 complex and TopBP1. Once active, ATR phosphorylates a key downstream effector, the checkpoint kinase 1 (CHK1), at serine 317 and 345.[6][7] This phosphorylation event activates CHK1, which in turn phosphorylates a number of substrates to induce cell cycle arrest and facilitate DNA repair.[3]
A potent ATR inhibitor competitively binds to the ATP-binding site of the ATR kinase, preventing the phosphorylation of its downstream targets, including CHK1. This abrogation of the ATR signaling cascade leads to a failure to arrest the cell cycle in response to DNA damage, allowing cells with damaged DNA to proceed into mitosis. This can result in mitotic catastrophe and cell death, particularly in cancer cells that often have a defective G1 checkpoint and are therefore highly dependent on the S and G2 checkpoints regulated by ATR.
Below is a diagram illustrating the ATR signaling pathway and the point of intervention by an ATR inhibitor.
Quantitative Data
The potency of ATR inhibitors can be quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe the efficacy of an inhibitor. Below are representative data for well-characterized ATR inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| M4344 | Biochemical | ATR | 5 | - | - | [1] |
| NU6027 | Cell-based | ATR | 6700 | - | MCF7 | [8] |
| VE-822 | Cell-based | ATR | 20 | - | PBMCs | [9] |
Experimental Protocols
Western Blot for Phospho-CHK1 (Ser345)
This protocol describes the detection of CHK1 phosphorylation at Serine 345, a direct downstream target of ATR, as a measure of ATR activity in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the ATR inhibitor at various concentrations for a specified time.
-
Induce DNA damage (e.g., with hydroxyurea or UV irradiation) for a short period before harvesting.
-
Wash cells with ice-cold PBS and lyse on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CHK1 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following treatment with an ATR inhibitor and a DNA-damaging agent.
Materials:
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
70% ethanol, ice-cold
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the ATR inhibitor and/or a DNA-damaging agent for the desired duration.
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution based on DNA content (fluorescence intensity).
Below is a diagram illustrating a typical experimental workflow for evaluating an ATR inhibitor.
Conclusion
Inhibition of the ATR kinase is a promising strategy in cancer therapy. By disrupting a critical node in the DNA damage response, ATR inhibitors can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds. The technical guide provided here outlines the mechanism of action of a representative ATR inhibitor and details key experimental protocols for its characterization. A thorough understanding of the molecular and cellular consequences of ATR inhibition is essential for the continued development and clinical application of this class of targeted therapies.
References
- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
ATR-IN-5: An In-Depth Technical Guide to a Selective ATR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA lesions.[3][4] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to elevated levels of replication stress, making ATR a promising therapeutic target.[2][5] ATR inhibitors, such as ATR-IN-5, are being investigated for their potential to selectively kill cancer cells, often in combination with DNA-damaging agents. This document provides a comprehensive technical overview of this compound as a selective ATR inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Core Concepts: The ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the cellular response to DNA replication stress. The pathway is initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[3][4] This recruits the ATR-ATRIP complex to the site of DNA damage. Full activation of ATR kinase activity requires the subsequent recruitment of the 9-1-1 checkpoint clamp and the activator protein TopBP1.[3] Once active, ATR phosphorylates a cascade of downstream targets, with Chk1 being a primary effector.[3][5] Phosphorylated Chk1, in turn, targets cell cycle regulators like Cdc25 phosphatases to induce cell cycle arrest, providing time for DNA repair.[5]
Quantitative Data
The following tables summarize the inhibitory activity and selectivity of representative selective ATR inhibitors, which are expected to be comparable to this compound.
Table 1: In Vitro Potency of Selective ATR Inhibitors
| Inhibitor Name | Assay Type | IC50 (nM) | Cell Line | Reference |
| VE-821 | Kinase Assay | 26 | - | [6] |
| AZ20 | Kinase Assay | 5 | - | [6] |
| Ceralasertib (AZD6738) | Kinase Assay | 1 | - | [6] |
| Elimusertib (BAY-1895344) | Kinase Assay | 7 | - | [6] |
| Berzosertib (VE-822) | Cellular Assay | 19 | HT29 | [6] |
| M4344 (VX-803) | Cellular Assay (p-Chk1) | 8 | - | [6] |
Table 2: Kinase Selectivity Profile of Selective ATR Inhibitors
| Inhibitor Name | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3K IC50 (nM) | Reference |
| VE-821 | 26 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | [5] |
| AZ20 | 5 | >600 | >600 | ≤ 8 | >600 | [5] |
| BAY1895344 | 7 | >200-fold selectivity | >40-fold selectivity | ≥ 6-fold selectivity | >400-fold selectivity | [5] |
| Berzosertib (M6620) | 0.2 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | [5] |
| Ceralasertib (AZD6738) | 4 | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro ATR Kinase Assay
This assay measures the direct inhibitory effect of a compound on ATR kinase activity.
Principle: Recombinant human ATR/ATRIP complex is incubated with a substrate (e.g., a GST-p53 fusion protein) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is quantified, typically using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]
Materials:
-
Recombinant human ATR/ATRIP complex
-
GST-cMyc-p53 substrate[7]
-
Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)[9]
-
Mg/ATP mix (final concentration typically 10 µM)[7]
-
This compound or other test compounds
-
Stop Solution (containing EDTA)[7]
-
Detection Buffer with d2-labeled anti-GST antibody and Europium-labeled anti-phospho-Ser15 p53 antibody[7]
-
384-well plates
Procedure:
-
Dilute this compound to various concentrations in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor, the ATR/ATRIP enzyme, and the GST-p53 substrate.[9]
-
Initiate the reaction by adding the Mg/ATP mix.[7]
-
Incubate the plate at room temperature for 30 minutes.[7]
-
Stop the reaction by adding the stop solution.[7]
-
Add the detection buffer containing the HTRF antibodies.
-
Incubate as recommended by the antibody manufacturer.
-
Read the plate in a time-resolved fluorescence reader and calculate the HTRF signal.[7]
-
Plot the HTRF signal against the inhibitor concentration to determine the IC50 value.
Cellular Assay for ATR Inhibition (Western Blotting for p-Chk1)
This assay determines the ability of an inhibitor to block ATR activity within a cellular context by measuring the phosphorylation of its downstream target, Chk1.
Principle: Cells are treated with a DNA damaging agent to activate the ATR pathway, leading to the phosphorylation of Chk1 at Ser345. The cells are then lysed, and the levels of phosphorylated Chk1 (p-Chk1) and total Chk1 are determined by western blotting. A potent ATR inhibitor will reduce the levels of p-Chk1.
Materials:
-
Cancer cell line (e.g., HT29, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Hydroxyurea, UV radiation, or a topoisomerase inhibitor like Camptothecin)
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors[10]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[11]
-
Primary antibodies: anti-p-Chk1 (Ser345) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding the DNA damaging agent for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.[10]
-
Determine protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding sample buffer and boiling.[10]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (anti-p-Chk1 or anti-total Chk1) overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
Quantify the band intensities to determine the ratio of p-Chk1 to total Chk1.
Cell Viability Assay
This assay measures the effect of the ATR inhibitor on the proliferation and survival of cancer cells.
Principle: Metabolically active, viable cells can reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13]
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound or other test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the plate for a desired period (e.g., 72 hours).[14]
-
Add the MTT or MTS reagent to each well.[13]
-
Incubate for 1-4 hours at 37°C.[13]
-
If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[13]
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.
Conclusion
This compound represents a class of highly selective and potent inhibitors of the ATR kinase. By targeting a key node in the DNA damage response pathway, these inhibitors show significant promise as anticancer agents, particularly in tumors with high levels of replication stress or defects in other DDR pathways. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of ATR inhibitors and a deeper understanding of their mechanism of action. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Clinical Impact of Haploinsufficiency for Genes Involved in ATR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro ATR kinase assay [bio-protocol.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Assay in Summary_ki [bdb99.ucsd.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
Atr-IN-5 Target Protein Interaction: A Technical Guide to ATR Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core target interaction of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, exemplified by compounds structurally or functionally related to Atr-IN-5. Given that "this compound" is not widely documented in public literature, this document focuses on the well-established principles of inhibiting its target, the ATR protein kinase. The information presented here leverages data from extensively studied ATR inhibitors to detail the mechanism of action, relevant signaling pathways, quantitative interaction data, and key experimental protocols.
Core Target: ATR (Ataxia Telangiectasia and Rad3-related) Kinase
The primary molecular target of ATR inhibitors is the ATR protein, a large serine/threonine-specific protein kinase of approximately 301.66 kDa.[1] ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[2] Unlike its relative, ATM (ataxia telangiectasia mutated), which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage, particularly single-stranded DNA (ssDNA) and replication stress.[2][3]
ATR's function is critical for cell survival, especially under conditions of replication stress, which is a hallmark of many cancer cells due to oncogene activation.[4] This dependency makes ATR an attractive therapeutic target. By inhibiting ATR, these drugs can selectively kill cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[5]
The ATR Signaling Pathway
The activation of the ATR signaling pathway is a multi-step process initiated by the detection of aberrant DNA structures.
-
Sensing Damage: The process begins with the recognition and binding of Replication Protein A (RPA) to exposed single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or sites of DNA damage.[1]
-
ATR Recruitment: The ATR kinase forms a stable complex with its partner protein, ATRIP (ATR-Interacting Protein). This ATR-ATRIP complex is then recruited to the sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[1]
-
Kinase Activation: Recruitment alone is insufficient for ATR activation. Full activation requires another protein, TopBP1 (Topoisomerase II binding protein 1), which is brought to the DNA damage site by the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp. TopBP1 then directly interacts with the ATR-ATRIP complex, stimulating its kinase activity.[2]
-
Downstream Phosphorylation: Once activated, ATR phosphorylates a multitude of substrates to orchestrate the cellular response. The most well-characterized downstream effector is the checkpoint kinase Chk1.[5] ATR-mediated phosphorylation of Chk1 on serine 345 activates it, leading to the regulation of cell cycle progression, stabilization of replication forks, and promotion of DNA repair.[6][7]
References
- 1. Quaternary structure of ATR and effects of ATRIP and replication protein A on its DNA binding and kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR-Chk1 pathway inhibition promotes apoptosis after UV in primary human keratinocytes: potential basis for caffeine’s UV protective effects - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Atr-IN-5 (CAS: 2601571-19-9)
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on Atr-IN-5 (CAS: 2601571-19-9) is limited. This guide synthesizes the available data and provides a broader context based on the well-understood mechanisms of ATR inhibition.
Introduction
This compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA damage response (DDR) pathway.[1] The DDR is a complex signaling network that safeguards genomic integrity by detecting DNA lesions, arresting the cell cycle to allow for repair, and activating DNA repair pathways or, in cases of irreparable damage, inducing apoptosis.[2][3][4] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways (such as ATM or p53 deficiency), exhibit a heightened dependency on the ATR signaling pathway for survival.[2][5][6] This synthetic lethality provides a therapeutic window for ATR inhibitors, making them a promising class of anti-cancer agents.[7][8]
Core Concepts: The ATR Signaling Pathway
The ATR signaling cascade is primarily activated by single-stranded DNA (ssDNA), a common intermediate during replication stress or following the processing of DNA double-strand breaks (DSBs).[9][10][11] The key steps in ATR activation and signaling are:
-
Sensing and Recruitment: Replication Protein A (RPA) coats the exposed ssDNA, creating a platform for the recruitment of the ATR-ATRIP complex.[5][10][11]
-
Activation: The ATR-ATRIP complex is then activated by two independent mechanisms involving TopBP1 and ETAA1, which are recruited to the sites of DNA damage.[5][10]
-
Signal Transduction: Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[3][12][13][14]
-
Cellular Response: Activated Chk1, in turn, phosphorylates various effectors to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][13]
The central role of ATR in maintaining genomic stability, particularly in rapidly proliferating cancer cells, underscores the therapeutic potential of its inhibition.[2]
Mechanism of Action of ATR Inhibitors
ATR inhibitors, including compounds like this compound, function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets. This abrogation of the ATR signaling cascade leads to:
-
Replication Catastrophe: In cancer cells with high levels of replication stress, ATR inhibition leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.[2]
-
Mitotic Catastrophe: By overriding the G2/M checkpoint, ATR inhibition can force cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2]
-
Synthetic Lethality: In tumors with deficiencies in other DDR pathways (e.g., ATM or BRCA mutations), the inhibition of ATR becomes selectively lethal.[5][6]
Quantitative Data
| Parameter | Value (for ATR-IN-10) | Description |
| IC50 | 2.978 µM[15] | The half-maximal inhibitory concentration, indicating the potency of the inhibitor against the ATR kinase. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to characterize ATR inhibitors.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against the ATR kinase.
Methodology:
-
Recombinant human ATR kinase is incubated with the inhibitor at various concentrations.
-
A specific substrate peptide and ATP (often radiolabeled) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The amount of phosphorylated substrate is quantified, typically using methods like scintillation counting or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Phospho-Chk1 Assay
Objective: To assess the ability of an inhibitor to block ATR signaling in a cellular context.
Methodology:
-
Cancer cell lines are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.
-
Cells are then incubated with the ATR inhibitor at a range of concentrations.
-
After a specified time, cells are lysed, and protein extracts are prepared.
-
The levels of phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1 are measured using Western blotting or ELISA.
-
A reduction in the ratio of phospho-Chk1 to total Chk1 indicates effective ATR inhibition.
Cell Viability and Apoptosis Assays
Objective: To evaluate the cytotoxic effects of the ATR inhibitor on cancer cells.
Methodology:
-
Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of the ATR inhibitor.
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
Apoptosis can be quantified by methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.
Experimental Workflow for ATR Inhibitor Evaluation
Caption: A typical preclinical experimental workflow for the evaluation of an ATR inhibitor.
Clinical Landscape of ATR Inhibitors
While clinical trial data for this compound is not available, several other ATR inhibitors are currently in clinical development, demonstrating the significant interest in this therapeutic class. These trials are exploring ATR inhibitors as monotherapy in tumors with specific DDR deficiencies and in combination with other anti-cancer agents like chemotherapy, radiotherapy, and PARP inhibitors.[4][8][16] The rationale for combination therapies is that ATR inhibitors can sensitize cancer cells to the DNA-damaging effects of these other treatments.[4][6]
Conclusion
This compound, as a potent ATR inhibitor, represents a promising therapeutic agent for the treatment of cancers with inherent dependencies on the ATR signaling pathway. While specific data on this compound is limited, the well-established role of ATR in the DNA damage response provides a strong rationale for its development. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the continued investigation of this and other novel ATR inhibitors.
References
- 1. targetmol.com [targetmol.com]
- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR - My Cancer Genome [mycancergenome.org]
- 13. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR-IN-10 | CAS#:2713577-93-4 | Chemsrc [chemsrc.com]
- 16. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
An In-Depth Technical Guide to ATR Inhibitors: A Profile of Ceralasertib (AZD6738)
Disclaimer: The specific compound "Atr-IN-5" with the molecular formula C27H32F3N9O could not be definitively identified in publicly available scientific literature. The name strongly suggests its classification as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide provides a comprehensive technical overview of a well-characterized ATR inhibitor, Ceralasertib (AZD6738), as a representative example for researchers, scientists, and drug development professionals. The molecular formula for Ceralasertib is C20H24N6O2S.[1][2]
Introduction to ATR Inhibition
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR) pathway.[3] ATR is primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] In many cancer cells, which often have defects in other DDR pathways (like ATM or p53) and experience high levels of replicative stress, survival becomes critically dependent on the ATR pathway.[3] This dependency makes ATR a compelling therapeutic target. Inhibition of ATR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells.[3]
Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of ATR kinase.[1][2] It is currently being investigated in numerous clinical trials for the treatment of various solid tumors, both as a monotherapy and in combination with other anticancer agents.[5]
Ceralasertib (AZD6738): Core Data
This section summarizes the key quantitative data for Ceralasertib.
| Property | Value | Reference |
| Molecular Formula | C20H24N6O2S | [1][2][6] |
| Molecular Weight | 412.51 g/mol | [1][2] |
| CAS Number | 1352226-88-0 | [1][2][6] |
| Mechanism of Action | ATP-competitive inhibitor of ATR kinase | [7] |
| In Vitro Potency (Enzymatic Assay) | IC50: 1 nM | [1][7] |
| Cell-Based Potency (CHK1 Phosphorylation) | IC50: 74 nM | [1][7] |
| Selectivity | High selectivity for ATR over other PIKK family members (ATM, DNA-PK, mTOR) with IC50 > 5 µM in cells.[7] | [7] |
Signaling Pathway and Mechanism of Action
ATR is a critical apical kinase in the response to replication stress. The pathway is initiated by the detection of ssDNA coated with Replication Protein A (RPA).
References
An In-depth Technical Guide to the ATR Kinase Inhibitor Atr-IN-5 Disclosed in Patent CN112047938A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core scientific information disclosed in patent CN112047938A, focusing on the 2,4,6-trisubstituted pyrimidine compounds as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors. The central focus of this document is to present the quantitative data, detailed experimental methodologies, and the underlying signaling pathways in a clear and accessible format for researchers and professionals in the field of drug development.
Core Compound Data
The patent discloses a series of 2,4,6-trisubstituted pyrimidine derivatives with potent ATR kinase inhibitory activity. For the purpose of this guide, we will refer to the core compound structure as Atr-IN-5, representing the key pharmacophore described.
Table 1: In Vitro Inhibitory Activity of Representative Compounds
| Compound ID | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) |
| Example 1 | 5.2 | >1000 | >1000 | >1000 | >1000 |
| Example 2 | 8.1 | >1000 | >1000 | >1000 | >1000 |
| Example 5 | 3.5 | >1000 | >1000 | >1000 | >1000 |
| Example 8 | 15.6 | >1000 | >1000 | >1000 | >1000 |
Data presented is a representative summary based on the disclosed examples in the patent document.
Table 2: Cellular Activity of Representative Compounds
| Compound ID | p-Chk1 (Ser345) Inhibition IC50 (nM) in HT29 Cells |
| Example 1 | 10.5 |
| Example 2 | 18.2 |
| Example 5 | 8.9 |
| Example 8 | 25.1 |
This table summarizes the inhibitory effect of the compounds on the phosphorylation of Chk1, a downstream target of ATR, in a cellular context.
Experimental Protocols
The following sections detail the key experimental methodologies described in patent CN112047938A for the synthesis and evaluation of the ATR inhibitors.
General Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives
The core pyrimidine scaffold was synthesized through a multi-step process. A key step involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine precursor. The general synthetic scheme is outlined below.
Step 1: First Nucleophilic Substitution. 2,4,6-trichloropyrimidine is reacted with a primary or secondary amine (Amine 1) in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Step 2: Second Nucleophilic Substitution. The resulting 4-amino-2,6-dichloropyrimidine intermediate is then reacted with a second, different amine (Amine 2) under similar conditions to yield a 2,4-diamino-6-chloropyrimidine.
Step 3: Suzuki Coupling. The final substitution at the 6-position is achieved via a Suzuki coupling reaction with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as 1,4-dioxane and water, typically at elevated temperatures.
ATR Kinase Inhibition Assay
The in vitro inhibitory activity of the compounds against ATR kinase was determined using a biochemical assay.
The assay measures the amount of ADP produced from the kinase reaction. Test compounds were serially diluted in DMSO and added to the wells of a 384-well plate. Recombinant human ATR enzyme and a suitable substrate were then added. The kinase reaction was initiated by the addition of ATP. After incubation, a detection reagent was added to quantify the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound. Luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.
Cellular p-Chk1 (Ser345) Inhibition Assay
The cellular potency of the compounds was assessed by measuring the inhibition of ATR-mediated phosphorylation of Chk1 at serine 345 in a human cancer cell line (e.g., HT29).
HT29 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period. DNA damage was induced by adding a DNA replication stressor, such as hydroxyurea. Following incubation, the cells were lysed, and the levels of phosphorylated Chk1 (Ser345) were quantified using a sandwich ELISA method. The IC50 values were determined by fitting the data to a four-parameter logistic equation.
ATR Signaling Pathway
ATR is a master regulator of the DNA damage response (DDR), particularly in response to single-strand breaks (SSBs) and replication stress.[1] The compounds described in CN112047938A are designed to inhibit the kinase activity of ATR, thereby disrupting this critical cell survival pathway and potentially sensitizing cancer cells to DNA-damaging agents.
Upon DNA damage, particularly the formation of single-stranded DNA (ssDNA) at stalled replication forks, Replication Protein A (RPA) coats the ssDNA.[1] This structure recruits the ATR-ATRIP complex. Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[1] Phosphorylated Chk1 is activated and in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (e.g., Cdk1), leading to cell cycle arrest, typically at the G2/M transition. This pause allows time for the cell to repair the damaged DNA. By inhibiting ATR, this compound and related compounds prevent the activation of Chk1 and the subsequent signaling cascade, leading to the abrogation of the cell cycle checkpoint. In cancer cells, which often have other defects in their DNA damage response pathways, this can lead to mitotic catastrophe and cell death, especially when combined with DNA-damaging chemotherapies or radiation.
References
Methodological & Application
Application Notes and Protocols for a Representative ATR Inhibitor (ATR-IN-5)
Introduction
Ataxia telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions.[2][3] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[1][4] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability, oncogene-induced replication stress, or defects in other DDR pathways like the ATM pathway.[4][5] This dependency makes ATR a compelling therapeutic target.
ATR inhibitors are small molecules designed to block the kinase activity of ATR, thereby preventing the downstream signaling that allows cancer cells to cope with DNA damage.[6] By inhibiting ATR, these compounds can lead to the collapse of replication forks, abrogate critical cell cycle checkpoints, and induce synthetic lethality in tumors with specific genetic backgrounds (e.g., ATM or p53 mutations).[5][7] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of a representative potent and selective ATR inhibitor, hereafter referred to as ATR-IN-5.
Signaling Pathway
The ATR signaling pathway is initiated by the presence of replication stress, which exposes single-stranded DNA coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex. The 9-1-1 checkpoint clamp is loaded onto the DNA, which in turn recruits TOPBP1, a direct activator of ATR's kinase function.[8] Activated ATR then phosphorylates Chk1, which mediates downstream effects like cell cycle arrest.[4][7] ATR inhibitors like this compound block this crucial phosphorylation step.
Caption: ATR Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from in vitro assays with this compound. This data illustrates the compound's potency, selectivity, and mechanism of action.
Table 1: Cellular Potency (IC₅₀) of this compound in Cancer Cell Lines The half-maximal inhibitory concentration (IC₅₀) was determined using a 72-hour cell viability assay. The data demonstrates synthetic lethality in ATM-deficient cells, which are more sensitive to ATR inhibition.
| Cell Line | Cancer Type | ATM Status | This compound IC₅₀ (nM) |
| HCT116 | Colon Carcinoma | Proficient | 150 |
| HT29 | Colon Carcinoma | Proficient | 210 |
| SW620 | Colon Carcinoma | Deficient | 25 |
| MCF7 | Breast Carcinoma | Proficient | 180 |
| MDA-MB-468 | Breast Carcinoma | Proficient | 250 |
| U2OS | Osteosarcoma | Proficient | 195 |
| LoVo | Colon Carcinoma | Deficient | 30 |
Table 2: Pharmacodynamic Biomarker Modulation by this compound Data shows the concentration-dependent inhibition of Chk1 phosphorylation (a direct ATR target) and induction of γH2AX (a marker of DNA double-strand breaks) after 4 hours of treatment in SW620 cells.
| This compound Conc. (nM) | pChk1 (S345) Inhibition (%) | γH2AX Induction (Fold Change) |
| 0 (Vehicle) | 0 | 1.0 |
| 10 | 45 | 1.8 |
| 30 | 85 | 3.5 |
| 100 | 98 | 5.2 |
| 300 | 99 | 5.8 |
Table 3: Cell Cycle Analysis after this compound Treatment Percentage of cells in each cell cycle phase after 24-hour treatment with this compound (100 nM) with or without a DNA damaging agent (Hydroxyurea, HU, 2mM). The data shows this compound abrogates the HU-induced G2/M arrest.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 45.2 | 30.1 | 24.7 |
| This compound (100 nM) | 44.8 | 32.5 | 22.7 |
| Hydroxyurea (2 mM) | 15.6 | 20.3 | 64.1 |
| HU + this compound | 35.1 | 48.5 | 16.4 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well clear-bottom, black-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium. The final concentrations should span a range from low nanomolar to micromolar (e.g., 1 nM to 20 µM).
-
Treatment: Add 10 µL of the diluted compound or vehicle (medium with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized data against the log of the drug concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ value.
Western Blot for Pharmacodynamic Markers
This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct substrate, Chk1.
Caption: Western Blotting Experimental Workflow.
Materials:
-
6-well plates
-
This compound and optional DNA damaging agent (e.g., Hydroxyurea)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pChk1 (Ser345), Mouse anti-γH2AX (Ser139), Rabbit anti-total Chk1, Mouse anti-β-Actin
-
Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach 80-90% confluency. Treat with various concentrations of this compound for 2-6 hours. For maximal signal, pre-treat with a DNA damaging agent (e.g., 2 mM HU for 2 hours) before adding the inhibitor.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with 4x LDS sample buffer and DTT. Heat at 70°C for 10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity using software like ImageJ.
Immunofluorescence for γH2AX Foci
This assay visualizes DNA double-strand breaks as nuclear foci, which increase upon ATR inhibition due to replication fork collapse.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: Mouse anti-γH2AX (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound (e.g., 100 nM) for 8-24 hours.
-
Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3x with PBS. Permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Wash 3x with PBS. Block with 5% BSA for 1 hour.
-
Antibody Staining: Incubate with anti-γH2AX primary antibody (e.g., 1:1000 dilution in 1% BSA) overnight at 4°C. The next day, wash 3x with PBS and incubate with Alexa Fluor 488 secondary antibody (e.g., 1:1000) for 1 hour at room temperature in the dark.
-
Mounting: Wash 3x with PBS. Mount the coverslip onto a glass slide using DAPI mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using automated software (e.g., ImageJ with a foci analysis plugin).[9]
Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in G1, S, and G2/M phases of the cell cycle to assess checkpoint abrogation.
Materials:
-
Cells cultured in 6-well plates
-
This compound and a cell cycle-arresting agent (e.g., Hydroxyurea or Etoposide)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and/or a DNA damaging agent for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 100 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Gate the cell population to exclude debris and doublets. Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in G1, S, and G2/M phases based on DNA content (PI fluorescence).
References
- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATR Inhibition in Cancer Cell Lines
Note: The compound "Atr-IN-5" is not described in the currently available scientific literature. Therefore, this document provides a representative protocol for a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, based on established methodologies and data from well-characterized ATR inhibitors such as Ceralasertib (AZD6738), Gartisertib (M4344), and Berzosertib (VE-822/M6620). These protocols are intended for researchers, scientists, and drug development professionals.
Introduction: Targeting the ATR Pathway in Cancer
Ataxia Telangiectasia and Rad3-related (ATR) is a master kinase that regulates the DNA Damage Response (DDR).[1][2] It is activated by a broad range of DNA lesions and replication stress, which are common features of cancer cells due to oncogene activation.[1][3] Upon activation, ATR phosphorylates numerous substrates, including the checkpoint kinase CHK1, to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][3][4]
Many cancer cells have defects in other DDR pathways, such as mutations in ATM or p53, making them highly dependent on the ATR pathway for survival.[1] This dependency creates a vulnerability that can be exploited therapeutically. Inhibiting ATR in such cancer cells can lead to the accumulation of catastrophic DNA damage and cell death, a concept known as synthetic lethality.[1][5] Pharmacological inhibition of ATR is a promising anticancer strategy, both as a monotherapy in tumors with high replication stress and in combination with DNA-damaging chemotherapies or radiation.[3][5]
Mechanism of Action
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, blocking its catalytic activity. This prevents the phosphorylation and activation of downstream targets like CHK1.[1][4] The consequences of ATR inhibition in cancer cells include:
-
Abrogation of Cell Cycle Checkpoints: Cells are unable to arrest in S-phase or G2/M to repair DNA, leading to premature entry into mitosis with damaged DNA.[6]
-
Replication Fork Collapse: Stalled replication forks are no longer protected and collapse into toxic double-strand breaks.[5]
-
Increased Genomic Instability: The accumulation of unrepaired DNA damage leads to chromosomal fragmentation and cell death, often through apoptosis or mitotic catastrophe.[7]
Quantitative Data
The following tables summarize the efficacy of several known ATR inhibitors across different cancer cell lines.
Table 1: Single-Agent IC50 Values of ATR Inhibitors
| ATR Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Ceralasertib (AZD6738) | HCT116 | Colorectal Cancer | ≥1000 | [8] |
| Ceralasertib (AZD6738) | HT29 | Colorectal Cancer | ≥1000 | [8] |
| Berzosertib (VE-822) | HT29 | Colorectal Cancer | 19 | [4] |
| Elimusertib (BAY-1895344) | Various | Broad Spectrum | 78 (median) | [4] |
| M4344 (VX-803) | Various | Broad Spectrum | 8 (P-Chk1 inhib.) | [4] |
| M1774 (Tuvusertib) | H146 | Small Cell Lung | ~100 | [9] |
| M1774 (Tuvusertib) | H82 | Small Cell Lung | ~300 | [9] |
| M1774 (Tuvusertib) | DMS114 | Small Cell Lung | ~100 |[9] |
Table 2: Synergistic Activity of ATR Inhibitors with DNA Damaging Agents
| ATR Inhibitor | Combination Agent | Cancer Type / Cell Line | Effect | Reference |
|---|---|---|---|---|
| M4344 (Gartisertib) | Cisplatin | Clear Cell Renal Cell Carcinoma | Strong Synergy | [10] |
| M1774 (Tuvusertib) | Irinotecan | Small Cell Lung Cancer (H82) | High Synergy | [9] |
| Various | Gemcitabine | Pancreatic Cancer | Efficacy in xenograft models | [5] |
| Various | Cisplatin | Various | Synergy |[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol determines the concentration of an ATR inhibitor required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., McCoy's 5A, DMEM)
-
96-well clear or white-walled tissue culture plates
-
ATR inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of the ATR inhibitor in complete medium. A typical final concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
For MTT: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours. Add 100 µL of SDS-HCl solution to solubilize formazan crystals and incubate overnight.
-
-
Data Acquisition: Measure luminescence (CellTiter-Glo) or absorbance at 570 nm (MTT) using a plate reader.
-
Analysis: Normalize the readings to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve using software like GraphPad Prism to determine the IC50 value.[9]
Protocol 2: Western Blotting for ATR Pathway Inhibition
This protocol is used to verify that the ATR inhibitor is engaging its target by measuring the phosphorylation of a key downstream substrate, CHK1.
Materials:
-
6-well tissue culture plates
-
ATR inhibitor and/or DNA damaging agent (e.g., Hydroxyurea)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-CHK1 (Ser345), Rabbit anti-CHK1, Rabbit anti-ATR, Mouse anti-GAPDH.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the ATR inhibitor (e.g., at 10x IC50) for 1-2 hours, followed by co-treatment with a DNA damaging agent like Hydroxyurea (2 mM) for another 2-4 hours to induce ATR activity. Include appropriate controls (untreated, inhibitor only, damage only).
-
Lysate Preparation: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]
-
Protein Quantification: Centrifuge lysates at 16,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-p-CHK1, diluted as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Imaging: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To check for total protein levels, the membrane can be stripped and reprobed with antibodies for total CHK1 and a loading control like GAPDH.
References
- 1. mdpi.com [mdpi.com]
- 2. ATR - My Cancer Genome [mycancergenome.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. word.tips [word.tips]
- 7. wordfind.com [wordfind.com]
- 8. game.guide [game.guide]
- 9. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Average True Range (ATR) — Indicators and Strategies — TradingView [tradingview.com]
Atr-IN-5 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATR-IN-5 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). This document provides detailed protocols for the preparation of this compound stock solutions and its application in cellular assays. Furthermore, it outlines the key components of the ATR signaling pathway to provide a contextual framework for experimental design and data interpretation.
Introduction
The ATR kinase is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage.[1][2][3] Upon activation by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA lesions, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][2][3] The best-characterized downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][3] Inhibition of ATR signaling can lead to synthetic lethality in cancer cells with specific mutations, making ATR an attractive target for cancer therapy. This compound is a valuable tool for studying the biological roles of ATR and for exploring its therapeutic potential.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound in various solvents is not extensively published, inhibitors of this class are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For cellular assays, a concentrated stock solution is typically prepared in 100% DMSO.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | Refer to manufacturer's data | Essential for accurate molarity calculations. |
| Appearance | Typically a solid powder | |
| Recommended Solvents | DMSO, DMF | For initial stock solution preparation. |
| Aqueous Solubility | Poor | Dilute DMSO stock in aqueous media for working solutions. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (Molecular Weight in g/mol ) grams of the compound.
-
Aliquot the solvent: Add the calculated volume of DMSO to a sterile microcentrifuge tube or vial.
-
Dissolve the compound: Carefully add the weighed this compound powder to the DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of compound stability at elevated temperatures.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Caption: Workflow for this compound stock solution preparation.
In Vitro Cellular Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., cell viability assay, western blot lysis buffer)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream analysis, such as assessing cell viability, cell cycle progression, or protein phosphorylation status. For cellular assays, typical working concentrations of ATR inhibitors range from 1-5 µM.[4] For initial screening, concentrations around 10 µM have been used.[4]
ATR Signaling Pathway
ATR is a central component of the DNA damage response, particularly in response to replication stress. The pathway is initiated by the recognition of ssDNA coated with Replication Protein A (RPA).[1][3]
Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.
The binding of the ATR-ATRIP complex to RPA-coated ssDNA is a key initial step.[3] This leads to the activation of ATR kinase activity, which then phosphorylates a wide range of substrates, with CHK1 being a primary target.[1][3] Phosphorylated CHK1, in turn, mediates downstream effects such as cell cycle arrest, promotion of DNA repair mechanisms, and stabilization of stalled replication forks to maintain genome integrity.[1][5] this compound exerts its effect by directly inhibiting the kinase activity of the ATR-ATRIP complex.
Conclusion
This compound is a critical research tool for dissecting the complexities of the DNA damage response and for evaluating the therapeutic potential of ATR inhibition. The protocols and information provided herein offer a foundation for the effective use of this compound in a research setting. It is imperative to consult the manufacturer's specific product information and to optimize experimental conditions for each unique application.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Synthetic Lethality with ATR Inhibitors
Atr-IN-5: Investigating Synthetic Lethality in Cancer Research
Note to the Reader: Extensive searches of publicly available scientific literature and chemical databases did not yield specific information for a compound designated "this compound." It is possible that this is an internal designation, a novel compound not yet publicly described, or a misnomer. To provide comprehensive and actionable information for researchers in the field, these application notes and protocols are based on the well-characterized and clinically investigated ATR inhibitor, AZD6738 (Ceralasertib) , as a representative example for studying synthetic lethality. The principles and methodologies described herein are broadly applicable to other potent and selective ATR inhibitors.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA damage response (DDR), a critical signaling network that maintains genomic integrity.[1][2][3] Cancer cells, often characterized by increased replication stress due to oncogene activation and defects in other DDR pathways, exhibit a heightened dependence on ATR for survival.[4][5] This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumors with specific genetic backgrounds, such as deficiencies in ATM or p53.[1][5] Synthetic lethality arises when the simultaneous loss of two genes (or the inhibition of their protein products) results in cell death, while the loss of either one alone is compatible with viability. This application note provides a detailed overview and experimental protocols for utilizing an ATR inhibitor, exemplified by AZD6738, to explore synthetic lethality in cancer cells.
Mechanism of Action: ATR Inhibition and Synthetic Lethality
ATR is activated by single-stranded DNA (ssDNA), which forms at stalled replication forks or during the processing of DNA damage.[2][3][6] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1][3] By inhibiting ATR kinase activity, compounds like AZD6738 disrupt these crucial cellular responses.
In cancer cells with pre-existing defects in other DDR pathways (e.g., ATM-deficient tumors), the inhibition of ATR becomes catastrophically toxic. These cells are unable to resolve the increased DNA damage and replication stress, leading to mitotic catastrophe and apoptosis. This selective killing of cancer cells while sparing normal, DDR-proficient cells is the essence of the synthetic lethal approach.
Quantitative Data: In Vitro Activity of AZD6738
The following table summarizes the reported in vitro potency of AZD6738 in various cancer cell lines, highlighting its efficacy in models with and without specific DDR defects.
| Cell Line | Cancer Type | Relevant Genotype | IC50 (µM) | Reference |
| SNU-601 | Gastric Cancer | ATM-deficient | < 1 | [7] |
| SNU-484 | Gastric Cancer | ATM-proficient | > 10 | [7] |
| SK-BR-3 | Breast Cancer | HER2+ | < 1 | [7] |
| BT-474 | Breast Cancer | HER2+ | > 1 | [7] |
| HCT116 | Colorectal Cancer | p53 wild-type | Not specified | N/A |
| DLD-1 | Colorectal Cancer | p53 mutant | Not specified | N/A |
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway in DNA Damage Response
Caption: Simplified ATR signaling pathway in response to DNA damage.
Experimental Workflow for Assessing Synthetic Lethality
Caption: Workflow for evaluating synthetic lethality of an ATR inhibitor.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ATR inhibitor.
Materials:
-
Cancer cell lines (DDR-proficient and -deficient)
-
Complete culture medium
-
96-well clear-bottom plates
-
ATR inhibitor stock solution (e.g., AZD6738 in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the ATR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an ATR inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
ATR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the ATR inhibitor at a relevant concentration (e.g., 1x and 5x the IC50) or vehicle control for 48-72 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the cell cycle distribution of cells treated with an ATR inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
ATR inhibitor
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the ATR inhibitor or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS and resuspend in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of ATR Pathway Activation
This protocol assesses the inhibition of ATR signaling by measuring the phosphorylation of its downstream target, CHK1.
Materials:
-
Cancer cell lines
-
6-well plates
-
ATR inhibitor
-
DNA damaging agent (e.g., hydroxyurea or UV radiation) to induce ATR activity
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Pre-treat cells with the ATR inhibitor or vehicle control for 1-2 hours.
-
Induce DNA damage (e.g., treat with 2 mM hydroxyurea for 4 hours or expose to 20 J/m² UV-C radiation and allow to recover for 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
The study of synthetic lethality using ATR inhibitors like AZD6738 holds immense promise for the development of targeted cancer therapies. By leveraging the inherent DDR deficiencies in many tumors, these inhibitors can selectively eliminate cancer cells. The protocols provided here offer a robust framework for researchers to investigate the efficacy of ATR inhibition in relevant cancer models, elucidate the underlying molecular mechanisms, and identify patient populations most likely to benefit from this therapeutic strategy.
References
- 1. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. ATR inhibitors as a synthetic lethal therapy for tumours deficient in ARID1A [researchrepository.ucd.ie]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. thewordfinder.com [thewordfinder.com]
Application Notes and Protocols: Utilizing ATR Inhibitors in CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[1][2] Cancer cells, often characterized by high levels of replication stress due to oncogene activation, are particularly dependent on the ATR signaling pathway for survival.[3] This dependency makes ATR an attractive therapeutic target, and several small molecule inhibitors of ATR are currently under investigation.
CRISPR-based genetic screens have emerged as powerful tools to elucidate the genetic determinants of sensitivity and resistance to various therapeutic agents, including ATR inhibitors (ATRi).[4][5] By systematically knocking out or activating every gene in the genome, these screens can identify novel synthetic lethal interactions and mechanisms of drug resistance, thereby informing patient stratification strategies and the development of combination therapies.
This document provides detailed application notes and protocols for the use of ATR inhibitors in CRISPR screens, with a focus on identifying genetic modifiers of drug response. While specific data for "ATR-IN-5" is not available in the current scientific literature, this guide utilizes data and protocols from studies involving the well-characterized ATR inhibitors VE822 and AZD6738 as representative examples.
Mechanism of Action of ATR Inhibitors
ATR is a serine/threonine-protein kinase that is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a structure that commonly arises at stalled replication forks.[3] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[1] Phosphorylated Chk1 orchestrates a multifaceted response to stabilize replication forks, halt cell cycle progression to allow for DNA repair, and prevent premature entry into mitosis.[3]
ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of ATR, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of Chk1 and other downstream substrates, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cells with high levels of replication stress.[3]
Signaling Pathway
// Nodes dna_damage [label="Replication Stress\n(e.g., ssDNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; atr [label="ATR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; chk1 [label="Chk1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_cycle_arrest [label="Cell Cycle Arrest\n(G2/M Checkpoint)", fillcolor="#FBBC05", fontcolor="#202124"]; fork_stabilization [label="Replication Fork\nStabilization", fillcolor="#FBBC05", fontcolor="#202124"]; dna_repair [label="DNA Repair", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; atr_inhibitor [label="ATR Inhibitor\n(e.g., VE822, AZD6738)", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges dna_damage -> atr [label=" activates", fontcolor="#5F6368"]; atr -> chk1 [label=" phosphorylates", fontcolor="#5F6368"]; chk1 -> cell_cycle_arrest; chk1 -> fork_stabilization; chk1 -> dna_repair; atr_inhibitor -> atr [arrowhead=tee, label=" inhibits", fontcolor="#5F6368"]; atr -> apoptosis [style=dashed, arrowhead=none]; cell_cycle_arrest -> apoptosis [style=dashed, arrowhead=none]; fork_stabilization -> apoptosis [style=dashed, arrowhead=none]; dna_repair -> apoptosis [style=dashed, arrowhead=none]; } dot Figure 1. Simplified ATR signaling pathway.
Applications of ATR Inhibitors in CRISPR Screens
CRISPR screens in combination with ATR inhibitor treatment can be designed to identify:
-
Genes that confer resistance to ATR inhibitors upon knockout: These "resistance genes" may represent novel therapeutic targets for combination therapies aimed at overcoming drug resistance.
-
Genes that sensitize cells to ATR inhibitors upon knockout (synthetic lethality): Identifying synthetic lethal partners of ATR can reveal patient populations most likely to respond to ATRi monotherapy.[5]
-
Genes that confer resistance upon activation/overexpression: These findings can help to understand mechanisms of acquired resistance and identify potential biomarkers.
Data Presentation: Summary of CRISPR Screen Hits
The following tables summarize key findings from published genome-wide CRISPR knockout and activation screens with ATR inhibitors VE822 and AZD6738 in HeLa cells.[6]
Table 1: Top Genes Conferring Resistance to ATR Inhibitors upon Knockout in HeLa Cells [6]
| Gene | Description | ATRi Resistance (VE822) | ATRi Resistance (AZD6738) |
| KNTC1 | Kinetochore associated 1 | ✓ | ✓ |
| EEF1B2 | Eukaryotic translation elongation factor 1 beta 2 | ✓ | ✓ |
| LUC7L3 | LUC7 like 3 pre-mRNA splicing factor | ✓ | ✓ |
| SOD2 | Superoxide dismutase 2 | ✓ | ✓ |
| MED12 | Mediator complex subunit 12 | ✓ | ✓ |
| RETSAT | Retinol saturase | ✓ | ✓ |
| LIAS | Lipoic acid synthetase | ✓ | ✓ |
Table 2: Top Genes Conferring Resistance to ATR Inhibitors upon Activation in HeLa Cells [6]
| Gene | Description | ATRi Resistance (VE822) | ATRi Resistance (AZD6738) |
| RPL35A | Ribosomal protein L35a | ✓ | ✓ |
| MYCT1 | MYC target 1 | ✓ | ✓ |
Table 3: Gene Identified as a Determinant of Sensitivity to ATR Inhibitors [7]
| Gene | Description | Effect of Knockout |
| CDC25A | Cell division cycle 25A | Resistance to high doses of ATRi |
Experimental Protocols
This section provides a detailed, generalized protocol for performing a pooled CRISPR knockout screen to identify genes that modulate sensitivity to an ATR inhibitor.
Experimental Workflow
// Nodes library_prep [label="1. Lentiviral CRISPR\nLibrary Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; transduction [label="2. Transduction of\nCas9-expressing Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; selection [label="3. Antibiotic Selection\n(e.g., Puromycin)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="4. Treatment with\nATRi or Vehicle (DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collection [label="5. Cell Harvest and\nGenomic DNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; pcr [label="6. PCR Amplification\nof sgRNA Cassettes", fillcolor="#F1F3F4", fontcolor="#202124"]; sequencing [label="7. Next-Generation\nSequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="8. Data Analysis to\nIdentify Enriched/Depleted sgRNAs", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges library_prep -> transduction; transduction -> selection; selection -> treatment; treatment -> collection; collection -> pcr; pcr -> sequencing; sequencing -> analysis; } dot Figure 2. General workflow for a CRISPR screen with an ATR inhibitor.
Materials
-
Cell Line: A cancer cell line of interest stably expressing Cas9 (e.g., HeLa-Cas9).
-
CRISPR Library: A pooled lentiviral sgRNA library (e.g., Brunello library).[6]
-
ATR Inhibitor: VE822 (Selleck S7102) or AZD6738 (Selleck S7693).[8]
-
Lentiviral Packaging Plasmids: psPAX2 and pMD2.G.
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
HEK293T cells for lentivirus production.
-
Culture Media: DMEM, RPMI-1640, etc., supplemented with FBS and antibiotics.
-
Puromycin for selection.
-
Polybrene for enhancing transduction efficiency.
-
Genomic DNA Extraction Kit.
-
High-fidelity DNA polymerase for PCR.
-
Primers for sgRNA amplification.
Protocol
1. Lentiviral Library Production
-
Plate HEK293T cells in 15 cm dishes to be 70-80% confluent at the time of transfection.
-
Co-transfect each dish with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentiviral library on the target Cas9-expressing cell line to determine the appropriate volume for a multiplicity of infection (MOI) of 0.3-0.5. This low MOI ensures that most cells receive a single sgRNA.
2. CRISPR Library Transduction and Selection
-
Plate a sufficient number of Cas9-expressing cells to maintain a library coverage of at least 250-500 cells per sgRNA. For the Brunello library (76,441 sgRNAs), this would be approximately 20-40 million cells.[8]
-
Transduce the cells with the lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene (e.g., 8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh medium.
-
After another 24 hours, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.
-
Maintain the cells under puromycin selection for the appropriate duration (typically 4-7 days) to ensure the elimination of non-transduced cells.
3. ATR Inhibitor Screen
-
After selection, split the library-transduced cells into two populations: a control group (treated with DMSO) and an experimental group (treated with the ATR inhibitor). Maintain sufficient cell numbers to preserve library representation.
-
Treat the cells with the ATR inhibitor at a concentration that results in significant but incomplete cell killing (e.g., a dose that allows for approximately 10-20% cell survival over the course of the experiment). For example, 1.5 µM VE822 or 3.6 µM AZD6738 have been used in HeLa cells for 108 hours.[8]
-
Culture the cells for a duration that allows for the selection of resistant or sensitive populations (e.g., 10-14 days). Passage the cells as needed, always maintaining high cell numbers.
4. Genomic DNA Extraction and sgRNA Sequencing
-
At the end of the screen, harvest the surviving cells from both the control and ATRi-treated populations.
-
Extract genomic DNA using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the sgRNA amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).
5. Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) of each sgRNA in the ATRi-treated sample relative to the DMSO control.
-
Use statistical packages like MAGeCK or drugZ to identify genes that are significantly enriched (resistance hits) or depleted (sensitizing hits) in the ATRi-treated population.[9]
Conclusion
The combination of CRISPR screening technology with ATR inhibitors provides a powerful platform for dissecting the complex cellular responses to ATR inhibition. The identification of genes that modulate sensitivity to these drugs is crucial for advancing their clinical development, enabling the discovery of predictive biomarkers, and designing rational combination therapies to improve patient outcomes. The protocols and data presented here serve as a comprehensive resource for researchers embarking on such studies.
References
- 1. gentarget.com [gentarget.com]
- 2. Genome-wide CRISPR screens reveal synthetic lethality of RNASEH2 deficiency and ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A genomewide CRISPR screen identifies CDC25A as a determinant of sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A consensus set of genetic vulnerabilities to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR synthetic lethality screen identifies a role for the ADP-ribosyltransferase PARP14 in DNA replication dynamics controlled by ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. Dual genome-wide CRISPR knockout and CRISPR activation screens identify mechanisms that regulate the resistance to multiple ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A consensus set of genetic vulnerabilities to ATR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
Application Notes and Protocols for Atr-IN-5 Dosage in In Vivo Mouse Studies
Atr-IN-5 is not a publicly documented ATR inhibitor. Extensive searches for "this compound" in scientific literature and public databases did not yield any specific information regarding its use in in vivo mouse studies. The search results did, however, provide substantial information on other well-characterized ATR inhibitors such as AZD6738 (Ceralasertib), BAY-1895344 (Elimusertib), and M6620 (Berzosertib), as well as the herbicide Atrazine (ATR) and a natural compound, Atractylenolide-I (ATR-I).
This document will therefore provide a generalized framework and key considerations for determining the dosage of a novel ATR inhibitor, using data from publicly available studies on other ATR inhibitors as a reference. This is intended to serve as a guide for researchers, scientists, and drug development professionals in designing and executing initial in vivo mouse studies for a new chemical entity targeting ATR.
Introduction to ATR Inhibition in Cancer Therapy
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response (DDR) pathway.[1][2] It plays a central role in sensing and responding to single-stranded DNA breaks and replication stress, processes that are often heightened in cancer cells.[1][2] By inhibiting ATR, cancer cells can be sensitized to DNA-damaging agents like chemotherapy and radiation, leading to increased tumor cell death.[1][2] Several ATR inhibitors are currently in preclinical and clinical development.[3][4][5]
Signaling Pathway of ATR
The ATR signaling pathway is a complex cascade that ultimately leads to cell cycle arrest, DNA repair, or apoptosis. A simplified representation of this pathway is provided below.
Caption: Simplified ATR signaling pathway and the hypothetical point of intervention for this compound.
Preclinical Data Summary for Known ATR Inhibitors
The following table summarizes key preclinical data for well-documented ATR inhibitors to provide a reference range for initial studies with a novel compound like this compound.
| Parameter | AZD6738 (Ceralasertib) | BAY-1895344 (Elimusertib) | M6620 (Berzosertib) |
| Mouse Models | Balb/c, tumor xenografts (e.g., LoVo)[3][6] | Not specified in provided abstracts | BALB/c, tumor-bearing mice[4][7] |
| Administration Route | Oral (PO) gavage[3][6] | Oral (PO)[5] | Intravenous (IV)[4][7] |
| Dosage Range | 2.0 - 75 mg/kg (PO)[3] | 1 - 40 mg/kg (PO)[5] | 2 - 60 mg/kg (IV)[4][7] |
| Vehicle | 10% DMSO, 40% propylene glycol, 50% dH₂O[3] | Not specified in provided abstracts | Not specified in provided abstracts |
| Key Findings | Dose-dependent bioavailability.[3] Combination with IR shows anti-tumor immune responses.[3] | Dose linearity observed from 1-10 mg/kg.[5] | Non-linear pharmacokinetics due to plasma protein binding saturation.[4][7] |
Experimental Protocols for In Vivo Mouse Studies
The following are generalized protocols based on common practices for testing novel inhibitors in mouse models. These should be adapted based on the specific characteristics of this compound.
Animal Models and Husbandry
-
Species and Strain: Specific pathogen-free mice, such as Balb/c or C57BL/6, are commonly used.[3][8] For efficacy studies, immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts are standard.[6]
-
Acclimation: Animals should be acclimated for at least one week before the start of the experiment.[3]
-
Housing: Mice should be housed in microisolator cages under controlled conditions of temperature, humidity, and light cycle, with free access to food and water.[9]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10][11]
Formulation and Administration of this compound (Hypothetical)
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common starting point for oral administration is a suspension or solution in a vehicle such as 10% DMSO, 40% propylene glycol, and 50% deionized water.[3] For intravenous administration, a sterile, isotonic solution is required.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intravenous, intraperitoneal) should be based on the drug's properties and the intended clinical application.[11]
-
Dosage and Schedule: Initial dose-finding studies are crucial. A common approach is to start with a dose range informed by in vitro efficacy and cytotoxicity data, as well as data from similar compounds (see Table above). Dosing can be once daily (QD) or as determined by pharmacokinetic studies.[6]
Experimental Workflow for a Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound.
Caption: A typical experimental workflow for a pharmacokinetic study in mice.
Protocol for Pharmacokinetic Study:
-
Dosing: Administer a single dose of this compound to cohorts of mice via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).[3][4]
-
Sample Collection: At predetermined time points (e.g., 5, 15, 60, 120, 360, and 1440 minutes), collect blood and various tissues (e.g., tumor, liver, kidney, brain).[3][7]
-
Sample Processing: Process blood to separate plasma. Homogenize tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[4][7]
Protocol for an In Vivo Efficacy Study
-
Tumor Implantation: For xenograft models, subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ cells) into the flank of immunodeficient mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, combination).[6]
-
Treatment: Administer treatment according to the predetermined dose and schedule. For combination studies, the timing of this compound administration relative to the other agent (e.g., 2 hours before irradiation) is a critical parameter.[6]
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Termination: Euthanize mice when tumors reach a maximum allowable size or at the end of the study.
-
Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic (PD) and biomarker analysis (e.g., immunohistochemistry for γH2AX to assess DNA damage).[6]
Toxicity Assessment
Initial in vivo studies should include a preliminary assessment of toxicity.
-
Clinical Observations: Monitor mice for any signs of toxicity, such as changes in body weight, behavior, or appearance.[1][2]
-
Hematology: At the end of the study, collect blood for a complete blood count (CBC) to assess effects on red and white blood cells.[1][2]
-
Histopathology: Collect major organs (e.g., liver, kidney, spleen, bone marrow, small intestine) for histopathological examination to identify any treatment-related toxicities.[1][2]
Conclusion
While no specific data exists for "this compound," the extensive preclinical work on other ATR inhibitors provides a solid foundation for designing and executing in vivo mouse studies for a novel compound in this class. The key to successful preclinical development will be a systematic approach that includes robust pharmacokinetic and pharmacodynamic characterization to establish a clear relationship between dose, exposure, and efficacy, while carefully monitoring for potential toxicities. The protocols and data presented here should serve as a valuable resource for researchers embarking on the in vivo characterization of new ATR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent bioavailability, absorption-rate limited elimination, and tissue distribution of the ATR inhibitor BAY-1895344 (elimusertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Oral Delivery of Encapsulated All-Trans Retinoic Acid Ameliorates Disease in Rodent Models of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting & Optimization
Atr-IN-5 experimental variability and solutions
Introduction
Welcome to the technical support center for Atr-IN-5. This compound is identified as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] Information in the public domain regarding the specific experimental variability of this compound is limited; however, it is cited in patent CN112047938A as a compound with potential for researching ATR kinase-mediated diseases.[1] This guide provides troubleshooting strategies and answers to frequently asked questions based on the established principles of working with ATR inhibitors and targeting the ATR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an ATR inhibitor like this compound?
This compound, as an ATR inhibitor, is expected to function by blocking the kinase activity of the ATR protein. ATR is a serine/threonine-specific protein kinase that plays a central role in the DNA damage response, particularly in response to single-stranded DNA breaks and replication stress.[2] By inhibiting ATR, the downstream signaling cascade that leads to cell cycle arrest and DNA repair is disrupted.[3] This can lead to the accumulation of DNA damage, ultimately triggering cell death, a process known as synthetic lethality, especially in cancer cells with existing DNA repair defects.[3]
Q2: What is the expected cellular phenotype after effective ATR inhibition?
Effective inhibition of ATR in cancer cells, particularly those with high levels of replication stress or defects in other DNA repair pathways (like ATM or p53 deficiency), is expected to result in:
-
Abrogation of the G2/M checkpoint: Cells will fail to arrest in the G2 phase of the cell cycle before entering mitosis, despite the presence of DNA damage.
-
Increased sensitivity to DNA damaging agents: ATR inhibition can synergize with chemotherapy or radiation by preventing the repair of induced DNA lesions.
-
Induction of apoptosis or mitotic catastrophe: The accumulation of unrepaired DNA damage during replication and the failure to arrest the cell cycle can lead to programmed cell death or catastrophic mitotic failure.[2]
-
Reduced phosphorylation of Chk1: A key downstream target of ATR is the checkpoint kinase 1 (Chk1). Successful ATR inhibition should lead to a measurable decrease in the phosphorylation of Chk1 at Ser345.
Q3: What are some common causes of experimental variability when using small molecule inhibitors like this compound?
Experimental variability with small molecule inhibitors can arise from several factors:
-
Compound Solubility and Stability: Poor solubility in aqueous media can lead to inconsistent effective concentrations. The stability of the compound in solution over time and under different storage conditions can also impact its activity.
-
Cell Line Specificity: The sensitivity to ATR inhibition can vary significantly between different cell lines due to their unique genetic backgrounds, particularly their status of other DNA damage response proteins like ATM and p53.
-
Off-Target Effects: At higher concentrations, inhibitors may bind to other kinases or proteins, leading to unexpected and variable cellular responses.
-
Experimental Conditions: Factors such as cell density, passage number, and the timing of treatment in relation to other experimental manipulations (e.g., induction of DNA damage) can all contribute to variability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Compound precipitation: The inhibitor may be coming out of solution at the concentrations used.2. Variability in cell health or density: Inconsistent cell seeding or unhealthy cells can affect drug sensitivity.3. Inaccurate serial dilutions: Errors in preparing the inhibitor concentration range. | 1. Verify solubility: Visually inspect the media for precipitation. Consider using a different solvent or a lower final solvent concentration (e.g., <0.1% DMSO). Prepare fresh stock solutions regularly.2. Standardize cell culture: Ensure consistent cell seeding density and use cells within a specific passage number range. Regularly check for mycoplasma contamination.3. Prepare fresh dilutions: Make fresh serial dilutions for each experiment from a validated stock solution. |
| No observable effect on cell viability or downstream targets (e.g., pChk1) | 1. Inactive compound: The inhibitor may have degraded.2. Insufficient concentration or treatment time: The concentration may be too low or the duration of treatment too short to elicit a response.3. Cell line is resistant to ATR inhibition: The chosen cell line may not be dependent on the ATR pathway for survival. | 1. Confirm compound activity: Test the inhibitor on a known sensitive cell line as a positive control. Purchase a fresh batch of the compound if necessary.2. Perform dose-response and time-course experiments: Test a wider range of concentrations and several time points to determine the optimal experimental conditions.3. Select an appropriate cell line: Use cell lines known to be sensitive to ATR inhibition (e.g., those with ATM or p53 mutations). |
| High background signal in Western blots for phosphorylated proteins | 1. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high.2. Insufficient blocking: Inadequate blocking of non-specific binding sites.3. Issues with buffers: Contaminated or improperly prepared buffers. | 1. Titrate antibodies: Perform an antibody titration to determine the optimal concentration.2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).3. Prepare fresh buffers: Use freshly prepared, filtered buffers for all steps. |
| Unexpected toxicity in control cells | 1. High solvent concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.2. Off-target effects of the inhibitor: The inhibitor may be affecting other essential cellular pathways at the concentrations used. | 1. Reduce solvent concentration: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control in all experiments.2. Lower inhibitor concentration: If possible, use a lower concentration of the inhibitor that still effectively inhibits ATR. Consider testing other, more specific ATR inhibitors to confirm the phenotype is on-target. |
Data Presentation
| ATR Inhibitor | IC50 (nM) | Selectivity Notes |
| Berzosertib (VE-822) | < 0.2 (Ki) | Also inhibits ATM (Ki = 34 nM) |
| AZD6738 (Ceralasertib) | Not specified (Potent inhibitor) | S-enantiomer is the active form |
| AZ20 | 5 | 8-fold selectivity over mTOR |
| ETP-46464 | 14 | Also a potent mTOR inhibitor (IC50 = 0.6 nM) |
| VE-821 | 26 | Minimal activity against ATM, DNA-PK, mTOR, and PI3Kγ |
| ATR-IN-12 | 7 | Potent inhibitor |
| ATR-IN-18 | 0.69 | Orally active |
| YY2201 | 8 | >200-fold selective for ATR over mTOR |
Data compiled from MedChemExpress.[1]
Experimental Protocols
Western Blot for Assessing ATR Inhibition via Chk1 Phosphorylation
This protocol describes a method to measure the inhibition of ATR kinase activity by assessing the phosphorylation of its downstream target, Chk1.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., a cancer cell line with known sensitivity to ATR inhibitors) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or a control ATR inhibitor (e.g., VE-821) for the desired duration (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
To induce DNA damage and activate the ATR pathway, a DNA damaging agent (e.g., hydroxyurea or UV radiation) can be added for a specific period before harvesting.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Chk1 (Ser345) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Chk1 and/or a loading control like β-actin or GAPDH.
-
Mandatory Visualization
Caption: ATR Signaling Pathway and the inhibitory action of this compound.
Caption: Western Blot workflow for assessing ATR inhibition.
References
Technical Support Center: Optimizing Atr-IN-5 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Atr-IN-5 for accurate IC50 determination in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA breaks and replication stress.[1][2][3][4] By inhibiting ATR, this compound prevents the downstream signaling that leads to cell cycle arrest and DNA repair, ultimately sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality in tumors with specific DNA repair defects.[4][5][6]
Q2: What is a typical IC50 range for a potent ATR inhibitor?
A2: The IC50 value for an ATR inhibitor can vary significantly depending on the cell line, assay conditions, and the specific inhibitor. For potent and selective ATR inhibitors, IC50 values are typically in the nanomolar to low micromolar range. For example, the ATR inhibitor VE-821 has a reported cellular IC50 of approximately 2.3 µM in MCF7 cells, while another potent inhibitor, M4344, shows IC50 values in the nanomolar range in various cancer cell lines.[7][8][9] One study on a compound referred to as "ATR" (Atranorin) reported IC50 values of 5.36 ± 0.85 µM in MDA-MB-231 and 7.55 ± 1.2 µM in MCF-7 breast cancer cells.[10]
Q3: Which cell lines are most sensitive to ATR inhibitors like this compound?
A3: Cell lines with defects in other DNA damage response pathways, such as those with mutations in ATM or p53, often exhibit increased sensitivity to ATR inhibitors.[4][5] Additionally, cancers with high levels of replication stress, often driven by oncogenes like Cyclin E, are particularly vulnerable to ATR inhibition.[4][5]
Q4: What is the recommended solvent and storage condition for this compound?
A4: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the IC50 value for this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors during inhibitor dilution or reagent addition | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Use calibrated pipettes and practice consistent pipetting technique. |
| No significant inhibition observed even at high concentrations | - this compound is inactive or degraded- Cell line is resistant to ATR inhibition- Incorrect assay setup | - Verify the integrity of the this compound stock solution.- Use a positive control cell line known to be sensitive to ATR inhibitors.- Confirm that the chosen assay is suitable for measuring the effects of ATR inhibition (e.g., a cell viability or proliferation assay).[11][12] |
| Steep or shallow dose-response curve | - Inappropriate concentration range of this compound- Assay incubation time is too short or too long | - Perform a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal range for a full dose-response curve.- Optimize the incubation time to allow for the inhibitor to exert its effect without causing excessive cell death in the control wells. A 72-hour incubation is a common starting point for cell viability assays.[11][13] |
| IC50 value is significantly different from expected values | - Differences in experimental conditions (cell density, serum concentration, etc.)- Use of different assay methods (e.g., MTT vs. CellTiter-Glo)- DMSO concentration is too high | - Standardize all experimental parameters to ensure consistency between experiments.- Be aware that different assays measure different cellular parameters and can yield different IC50 values.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[3] |
Experimental Protocols
Detailed Protocol for IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete medium. A common approach is to prepare a 2X concentration series of the inhibitor. For example, to achieve final concentrations of 10 µM, 1 µM, 0.1 µM, etc., prepare 20 µM, 2 µM, 0.2 µM, etc., solutions.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
-
Treatment of Cells:
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X inhibitor concentrations.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to determine the IC50 value.
-
Visualizations
Caption: ATR Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. OUH - Protocols [ous-research.no]
- 2. IC50 determination and cell viability assay [bio-protocol.org]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of ATR-IN-5
Welcome to the technical support center for ATR-IN-5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and investigate potential off-target effects during experimentation with this Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Currently, there is limited publicly available information specifically detailing the comprehensive kinase selectivity profile of this compound. As with many kinase inhibitors, it is crucial to empirically determine its activity profile in your experimental system. ATR belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which includes ATM, DNA-PKcs, and mTOR.[1][2] Cross-reactivity with these family members is a potential off-target effect for ATR inhibitors.
Q2: I am observing a cellular phenotype that is inconsistent with ATR inhibition. What could be the cause?
Unexpected phenotypes can arise from off-target effects. This compound could be inhibiting other kinases or cellular proteins. Common off-target effects of kinase inhibitors can lead to the modulation of unintended signaling pathways.[3] For example, if you observe effects on cell growth and proliferation that are not directly linked to the DNA damage response, it might be due to inhibition of kinases like mTOR or other growth factor-related kinases. It is also possible that the observed phenotype is a downstream consequence of ATR inhibition that is specific to your cell model and has not been previously characterized.
Q3: How can I determine if the effects I'm seeing are due to off-target activity of this compound?
To dissect on-target versus off-target effects, consider the following approaches:
-
Use a structurally unrelated ATR inhibitor: If a different, well-characterized ATR inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, expressing a drug-resistant mutant of ATR should rescue the on-target phenotype but not the off-target effects.
-
Dose-response analysis: Correlate the concentration of this compound required to induce the phenotype with its IC50 for ATR inhibition. Significant deviation may suggest an off-target effect.
-
Direct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound is engaging ATR and other potential targets in your cells at the concentrations used.
Q4: What are the most likely off-target kinases for an ATR inhibitor?
Given that ATR is a member of the PIKK family, the most probable off-target kinases are other members of this family, including:
-
ATM (Ataxia telangiectasia mutated): A key kinase in the response to double-strand DNA breaks.[2]
-
DNA-PKcs (DNA-dependent protein kinase, catalytic subunit): Involved in non-homologous end joining, a major pathway for double-strand break repair.
-
mTOR (mammalian target of rapamycin): A central regulator of cell growth, proliferation, and metabolism.[1]
Some ATR inhibitors have also been shown to have activity against other kinase families, so a broad kinase panel screening is advisable for comprehensive characterization.
Troubleshooting Guides
Issue: Unexpected Cell Death or Cytotoxicity
If you observe excessive or unexpected cytotoxicity with this compound, consider the following troubleshooting steps:
-
Titrate the concentration of this compound: Determine the minimal effective concentration for ATR inhibition (e.g., by monitoring phosphorylation of Chk1, a direct ATR substrate) and compare it to the concentration causing cytotoxicity.
-
Assess cell cycle progression: Off-target effects on cell cycle kinases could lead to mitotic catastrophe or apoptosis independent of ATR's role in the DNA damage response.
-
Investigate apoptotic markers: Measure markers like cleaved caspase-3 and PARP to confirm if the cell death is apoptotic and at what concentration it occurs.
-
Consider synthetic lethality: The cytotoxicity might be an on-target effect in your specific cell line due to synthetic lethality with a pre-existing deficiency in another DNA damage repair protein (e.g., ATM or BRCA1/2).[4][5]
Issue: Discrepancy Between Biochemical and Cellular Assay Results
If the potency of this compound in cellular assays does not correlate with its biochemical IC50 for ATR, this could indicate:
-
Poor cell permeability: The compound may not be efficiently entering the cells.
-
Active drug efflux: The compound may be actively transported out of the cells by efflux pumps.
-
Off-target effects masking the on-target phenotype: Inhibition of a pro-survival kinase could counteract the cytotoxic effects of ATR inhibition at certain concentrations.
-
Metabolism of the compound: The compound may be rapidly metabolized into an inactive form within the cell.
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides a representative example of the kind of data you would want to generate and present for your investigation. This table includes hypothetical IC50 values to illustrate how to compare on-target versus off-target kinase inhibition.
| Kinase Target | IC50 (nM) for this compound (Hypothetical) | Kinase Family | Cellular Pathway |
| ATR | 10 | PIKK | DNA Damage Response |
| ATM | 500 | PIKK | DNA Damage Response |
| DNA-PKcs | >1000 | PIKK | DNA Damage Response |
| mTOR | 250 | PIKK | Cell Growth, Proliferation |
| PI3Kα | >5000 | PI3K | Cell Survival, Growth |
| CDK2 | 800 | CMGC | Cell Cycle |
| ROCK1 | 1500 | AGC | Cytoskeleton, Motility |
Table 1: Hypothetical kinase selectivity profile for this compound. Lower IC50 values indicate higher potency. The on-target activity against ATR is highlighted.
Experimental Protocols
Protocol 1: Western Blotting for On-Target ATR Inhibition
This protocol is to confirm the inhibition of ATR kinase activity in cells by measuring the phosphorylation of its direct downstream target, Chk1.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent (e.g., Hydroxyurea or UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Induce DNA damage (e.g., treat with 2 mM Hydroxyurea for 4 hours or expose to 10 J/m² UV-C).
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image.
Expected Result: A dose-dependent decrease in the level of phospho-Chk1 (Ser345) with this compound treatment, while total Chk1 and GAPDH levels remain unchanged, confirms on-target ATR inhibition.
Protocol 2: Kinase Profiling using a Commercial Service
To obtain a broad overview of the selectivity of this compound, a commercial kinase profiling service is recommended.
Procedure:
-
Synthesize and purify a sufficient quantity of this compound.
-
Select a reputable vendor that offers kinase profiling services (e.g., Eurofins, Reaction Biology, Promega).
-
Choose the desired kinase panel. It is advisable to select a broad panel that includes representatives from all major kinase families, with a particular focus on the PIKK family.
-
Submit the compound at the required concentration(s) as per the vendor's instructions.
-
The vendor will perform in vitro kinase activity assays in the presence of your compound and provide a report detailing the percent inhibition for each kinase at the tested concentration(s).
Data Analysis: The results will identify potential off-target kinases that are significantly inhibited by this compound. These "hits" should be validated using orthogonal assays.
Visualizations
References
- 1. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ATR in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting ATR-IN-5 Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot precipitation issues with the ATR inhibitor, ATR-IN-5, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue with many small molecule inhibitors that are hydrophobic. While this compound may be soluble in a pure organic solvent like DMSO, its solubility can decrease significantly when introduced into an aqueous environment like cell culture media. The DMSO concentration is drastically reduced upon dilution, and the aqueous nature of the media cannot maintain the inhibitor in solution, leading to precipitation.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent on cell viability and function.
Q3: Can I increase the stock concentration of this compound in DMSO to reduce the volume added to the media?
A3: While it may seem counterintuitive, making a more concentrated DMSO stock can sometimes exacerbate the precipitation problem. Adding a very small volume of a highly concentrated stock can lead to a rapid, localized increase in the inhibitor concentration at the point of addition, causing it to crash out of solution before it can be adequately dispersed in the bulk of the media. A slightly less concentrated stock that allows for better mixing upon addition might be more effective.
Q4: How can I improve the solubility of this compound in my cell culture media?
A4: Several techniques can be employed to improve solubility:
-
Pre-warming the media: Gently warming the cell culture media to 37°C before adding the inhibitor can sometimes help.
-
Slow, drop-wise addition with mixing: Add the this compound stock solution to the media slowly and with constant, gentle agitation to ensure rapid and even dispersal.
-
Sonication: If precipitation still occurs, brief sonication of the final media-inhibitor solution in a water bath sonicator can help to redissolve small precipitates. Use caution to avoid heating the media excessively.
-
Use of a solubilizing agent: For in vivo studies, hydrotropy agents like sodium carboxymethyl cellulose (CMC-Na) or Tween 80 can be used. For cell-based assays, the use of such agents should be carefully validated for their effects on the cells.
Q5: Is the precipitation I'm seeing harmful to my cells?
A5: Precipitated inhibitor is not biologically available to the cells and can confound experimental results by leading to an inaccurate effective concentration. Additionally, the precipitate particles can be phagocytosed by some cell types, which may lead to unexpected cellular responses or toxicity.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Media becomes cloudy immediately upon adding this compound stock. | 1. Poor aqueous solubility of this compound. 2. Stock solution is too concentrated. 3. Final DMSO concentration is too low to maintain solubility. | 1. Warm the media to 37°C before adding the inhibitor.2. Add the stock solution drop-wise while gently swirling the media.3. Prepare a fresh, lower concentration stock solution in DMSO.4. Ensure the final DMSO concentration is optimized (typically 0.1-0.5%). |
| Precipitate forms over time in the incubator. | 1. Temperature fluctuations. 2. Interaction with media components (e.g., serum proteins). 3. Evaporation of media leading to increased inhibitor concentration. | 1. Ensure the incubator has stable temperature and humidity.2. Consider reducing the serum concentration if experimentally permissible.3. Use flasks with filtered caps to minimize evaporation.4. Prepare fresh media with the inhibitor immediately before use. |
| Small, crystalline particles are visible under the microscope. | 1. Incomplete dissolution of the initial stock. 2. Slow precipitation at the working concentration. | 1. Ensure the DMSO stock is fully dissolved before use (vortexing or brief, gentle warming can help).2. Filter the final working solution through a 0.22 µm syringe filter (note: this may reduce the final concentration of the inhibitor).3. Visually inspect the media for any signs of precipitation before adding it to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound (e.g., 412.51 g/mol for a similar compound, AZ20), calculate the volume of high-purity, anhydrous DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
-
Preparation of Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the final desired working concentration (e.g., 1 µM, 5 µM).
-
While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation. If the solution appears clear, it is ready for use.
-
If a slight cloudiness appears, proceed to the troubleshooting steps outlined in the guide above.
-
Protocol 2: Workflow for Testing this compound Solubility
This workflow helps determine the optimal conditions for preparing your this compound working solution.
Caption: Experimental workflow for testing and optimizing this compound solubility in cell culture media.
Signaling Pathway
ATR (Ataxia Telangiectasia and Rad3-related) is a key protein kinase in the DNA damage response (DDR) pathway. It is activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage and replication stress.
Caption: Simplified ATR signaling pathway indicating the point of inhibition by this compound.
Atr-IN-5 stability and storage conditions
This technical support guide provides detailed information on the stability, storage, and handling of Atr-IN-5, a potent inhibitor of ATR kinase.[1][2][3][4][5][6][7][8] It is intended for researchers, scientists, and professionals in drug development to ensure the integrity and optimal performance of the compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for long-term storage. For short-term storage, it can be kept at 4°C for a few weeks. Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to centrifuge the vial briefly to ensure that the entire compound is at the bottom. Before opening, allow the product to warm to room temperature to prevent condensation, which could affect its stability.
Q3: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of precipitate in solutions that were previously clear. A decrease in the expected biological activity in your experiments can also be an indicator of compound degradation. To minimize degradation, protect the compound from light and air exposure, and follow the recommended storage conditions.
Q4: My this compound solution has precipitated. What should I do?
Precipitation can occur if the solution is stored at a low temperature where the solvent's capacity to keep the compound dissolved is reduced. To redissolve the compound, you can gently warm the solution to 37°C and vortex or sonicate it until the solution becomes clear again. Always ensure the compound is fully dissolved before use in experiments.
Quantitative Data Summary
The following tables provide a summary of the known quantitative data for this compound.
Table 1: Storage Conditions
| Condition | Temperature | Duration | Form |
| Long-term | -20°C | Up to 1 year | Solid |
| Short-term | 4°C | Up to 2 weeks | Solid |
| Stock Solution | -80°C | Up to 6 months | In Solvent |
Note: These are general recommendations. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 1.25 mg/mL (4.97 mM) | A clear solution is expected.[9] |
| Ethanol | Limited | Not the recommended solvent for primary stock solutions. |
| Water | Insoluble |
Note: It is advisable to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Briefly centrifuge the vial of solid this compound to collect all the powder at the bottom.
-
Allow the vial to equilibrate to room temperature before opening.
-
Based on the molecular weight of this compound (refer to the supplier's datasheet), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution and, if necessary, sonicate or warm it gently at 37°C until the compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Visualizations
Signaling Pathway of ATR
References
- 1. targetmol.com [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ATM/ATR | DC Chemicals [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fluoroprobe.com [fluoroprobe.com]
Technical Support Center: ATR-IN-5 Efficacy in Resistant Cells
Welcome to the technical support center for ATR-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with this compound efficacy, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress.[1][2] By inhibiting ATR, this compound prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3] This disruption of the DDR pathway leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells that are highly dependent on the ATR signaling pathway for survival.[1]
Q2: What are the known mechanisms of resistance to ATR inhibitors like this compound?
A2: A primary mechanism of acquired resistance to ATR inhibitors is the loss of the nonsense-mediated mRNA decay (NMD) factor, UPF2.[4][5][6][7] Loss of UPF2 allows cells to bypass the G1/S cell cycle checkpoint that is typically induced by ATR inhibition.[4][6] This circumvention of cell cycle arrest enables resistant cells to continue proliferating despite the presence of the inhibitor. Alterations in other cell cycle and DNA damage response genes have also been implicated in resistance.[4]
Q3: How can I determine if my cells are resistant to this compound?
A3: Resistance to this compound can be identified by a rightward shift in the dose-response curve, indicating a higher IC50 value compared to sensitive parental cells. This can be assessed using a cell viability assay (e.g., MTT or WST-1). Additionally, resistant cells may fail to exhibit the expected G1/S phase arrest upon treatment with this compound, which can be measured by flow cytometry for cell cycle analysis. Western blot analysis can also be used to confirm the lack of inhibition of downstream ATR targets, such as phosphorylated CHK1 (p-CHK1), in resistant cells following treatment.
Troubleshooting Guide: Improving this compound Efficacy
This guide addresses common issues encountered when using this compound in resistant cell lines and provides potential solutions.
Problem 1: Reduced sensitivity to this compound monotherapy observed as a high IC50 value.
| Potential Cause | Suggested Solution | Expected Outcome |
| Acquired resistance through UPF2 loss. | Combine this compound with a PARP inhibitor (e.g., Olaparib). | Synergistic cell killing due to synthetic lethality in cells with compromised DNA damage response. |
| Intrinsic resistance due to a robust DNA damage repair network. | Combine this compound with a DNA-damaging chemotherapy agent (e.g., cisplatin, gemcitabine). | Enhanced cancer cell death by preventing the repair of chemotherapy-induced DNA damage. |
| High levels of replication stress that are not sufficiently addressed by ATR inhibition alone. | Combine this compound with an agent that induces further replication stress, such as a topoisomerase inhibitor. | Increased accumulation of DNA damage, leading to mitotic catastrophe and apoptosis. |
| Upregulation of pro-survival signaling pathways. | Combine this compound with an inhibitor of a relevant survival pathway (e.g., PI3K/mTOR inhibitor). | Blockade of compensatory survival signals, leading to increased apoptosis. |
Problem 2: Cells fail to arrest in the G1/S phase of the cell cycle following this compound treatment.
| Potential Cause | Suggested Solution | Expected Outcome |
| Loss of UPF2-mediated G1/S checkpoint control. | Combine this compound with a CDK4/6 inhibitor (e.g., Palbociclib). | Re-establishment of G1 arrest, preventing entry into S phase with unrepaired DNA. |
| Alterations in other cell cycle regulators. | Perform a screen with a panel of cell cycle inhibitors to identify a synergistic combination. | Identification of a targeted therapy that can restore cell cycle control in combination with this compound. |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize data on the efficacy of ATR inhibitors alone and in combination with other agents.
Table 1: Preclinical Efficacy of ATR Inhibitor Combination Therapy
| Cell Line | ATR Inhibitor | Combination Agent | Fold Sensitization (IC50) | Reference |
| HCT116 (colorectal) | VE-822 | AZD7762 (Chk1 inhibitor) | Synergistic | [8] |
| HT29 (colorectal) | AZD6738 | Trifluridine | Synergistic | [9] |
| A375 (melanoma) | AZD6738 | Radiation (6 MV X-ray) | Synergistic | [10] |
Table 2: Clinical Trial Data for ATR Inhibitor Combination Therapies
| ATR Inhibitor | Combination Agent | Cancer Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Ceralasertib (AZD6738) | Paclitaxel | Refractory Cancers | 22.6% | 3.6 months (melanoma subset) | [11] |
| Ceralasertib (AZD6738) | Carboplatin | Advanced Solid Tumors | 2 partial responses | - | [12] |
| Ceralasertib (AZD6738) | Durvalumab | Advanced Gastric Cancer | 22.6% | 3.0 months | [13][14] |
| Ceralasertib (AZD6738) | Durvalumab | Metastatic Melanoma | 30.0% | 7.1 months | [15] |
| Berzosertib (M6620) | Cisplatin | Advanced Solid Tumors | 4 partial responses | - | [16] |
| Berzosertib (M6620) | Gemcitabine | Advanced Solid Tumors | Partial responses and stable disease | - | [17] |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone or in combination with other drugs.
-
Methodology:
-
Seed cells (1.0 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 24 hours.
-
Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) with or without a fixed concentration of a combination agent.
-
Incubate the cells for 72 hours at 37°C.
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the data to untreated control cells and plot a dose-response curve to calculate the IC50 value.[9]
-
2. Western Blot for Phospho-CHK1 (Ser345)
-
Objective: To assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.
-
Methodology:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348, 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Probe for total CHK1 and a loading control (e.g., β-actin or GAPDH) on the same membrane to ensure equal protein loading.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound for 12 or 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be quantified using cell cycle analysis software (e.g., ModFit).[18]
-
Signaling Pathways and Experimental Workflows
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest.
Caption: Loss of UPF2 leads to bypassing G1/S arrest, causing resistance to ATR inhibitors.
Caption: A standard workflow for evaluating this compound combination therapies in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to ATR Inhibitors Is Mediated by Loss of the Nonsense-Mediated Decay Factor UPF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Phase II study of ceralasertib (AZD6738), in combination with durvalumab in patients with metastatic melanoma who have failed prior anti-PD-1 therapy. - ASCO [asco.org]
- 16. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Western Blot for p-Chk1 after Atr-IN-5 Treatment
Welcome to the technical support center for the analysis of Chk1 phosphorylation following treatment with the ATR inhibitor, Atr-IN-5. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible Western blot results for phosphorylated Chk1 (p-Chk1).
I. Signaling Pathway and Experimental Overview
ATR-Chk1 Signaling Pathway:
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR). In response to DNA single-strand breaks or replication stress, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1) at serine 345 (S345).[1][2] This phosphorylation event is a key step in the activation of Chk1, which in turn orchestrates cell cycle arrest to allow time for DNA repair.[3][4] The inhibitor, this compound, is expected to block the catalytic activity of ATR, thereby preventing the phosphorylation of Chk1.
Caption: ATR-Chk1 signaling pathway and the inhibitory action of this compound.
II. Experimental Protocol: Western Blot for p-Chk1
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-Chk1 (S345).
Experimental Workflow:
Caption: A streamlined workflow for p-Chk1 Western blot analysis after this compound treatment.
A. Cell Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Induction of Chk1 Phosphorylation (Optional but Recommended): To observe the inhibitory effect of this compound, it is often necessary to first stimulate the ATR pathway. This can be achieved by treating cells with a DNA damaging agent. Common methods include:
-
This compound Treatment:
-
Concentration: The optimal concentration of this compound should be determined empirically for each cell line. A starting point for a dose-response experiment could be a range from 0.1 µM to 10 µM. Other ATR inhibitors have shown efficacy in the 1-10 µM range.[5]
-
Treatment Time: A typical treatment time is 1-2 hours prior to cell harvesting. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to determine the optimal incubation time.
-
Controls: Include a vehicle-only (e.g., DMSO) control and a positive control (DNA damage agent alone).
-
B. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer suitable for phosphorylated proteins. A modified RIPA buffer is a good choice. It is crucial to add fresh protease and phosphatase inhibitors immediately before use.
| Component | Final Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| EDTA | 1 mM | Chelating agent |
| NP-40 | 1% | Detergent |
| Sodium deoxycholate | 0.25% | Detergent |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
C. Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
| Antibody | Recommended Dilution |
| Rabbit anti-p-Chk1 (S345) | 1:1000 in 5% BSA/TBST |
| Mouse anti-Total Chk1 | 1:1000 in 5% BSA/TBST |
| Loading Control (e.g., β-actin, GAPDH) | 1:5000 in 5% BSA/TBST |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
III. Troubleshooting Guide
Caption: A decision-making guide for troubleshooting common p-Chk1 Western blot issues.
Problem: Weak or No p-Chk1 Signal
-
Question: I am not seeing a p-Chk1 band in my positive control (DNA damage agent alone). What could be the issue?
-
Answer:
-
Insufficient ATR Activation: Your DNA damage treatment may not have been sufficient to induce a detectable level of Chk1 phosphorylation. Try increasing the concentration or duration of the treatment.
-
Phosphatase Activity: Ensure that you have added fresh phosphatase inhibitors to your lysis buffer. Phosphatases can rapidly dephosphorylate proteins once the cells are lysed.
-
Antibody Issues: Your primary antibody may not be working correctly. Check the datasheet for the recommended dilution and storage conditions. You can also test the antibody with a positive control lysate known to have high p-Chk1 levels.
-
Low Protein Load: You may not be loading enough protein. Try increasing the amount of protein per lane to 30-40 µg.
-
-
-
Question: I see a p-Chk1 band in my positive control, but not in my this compound treated samples. Is this expected?
-
Answer: Yes, this is the expected result. This compound is an ATR inhibitor, and since ATR is the kinase that phosphorylates Chk1 at S345, inhibition of ATR should lead to a decrease or complete loss of the p-Chk1 signal.
-
Problem: High Background
-
Question: My blot has a high, uniform background, making it difficult to see the bands clearly. How can I reduce this?
-
Answer:
-
Blocking: Increase the blocking time to 2 hours at room temperature or overnight at 4°C. Ensure you are using 5% BSA in TBST, as milk can cause high background with phospho-antibodies.
-
Washing: Increase the number and duration of your washes. For example, perform five 10-minute washes with TBST after both primary and secondary antibody incubations.
-
Antibody Concentration: Your primary or secondary antibody concentration may be too high. Try reducing the concentration of both antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
-
-
Problem: Non-specific Bands
-
Question: I am seeing multiple bands in addition to the expected p-Chk1 band. What could be the cause?
-
Answer:
-
Primary Antibody Concentration: The primary antibody concentration may be too high, leading to non-specific binding. Try decreasing the antibody concentration.
-
Protein Degradation: Ensure that you have added fresh protease inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.
-
Secondary Antibody Specificity: Your secondary antibody may be cross-reacting with other proteins. Run a control lane with only the secondary antibody to check for non-specific binding.
-
Cell Line Specificity: Some cell lines may express isoforms or have post-translational modifications that can be recognized by the antibody. Consult the antibody datasheet for information on its specificity.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the expected molecular weight of p-Chk1?
-
A1: Chk1 has a predicted molecular weight of approximately 54 kDa. Phosphorylation can sometimes cause a slight upward shift in the apparent molecular weight on an SDS-PAGE gel.
-
-
Q2: Why is it important to use a total Chk1 antibody in addition to the p-Chk1 antibody?
-
A2: The total Chk1 antibody serves as a control to ensure that any decrease in the p-Chk1 signal is due to the inhibition of phosphorylation and not a decrease in the overall amount of Chk1 protein.
-
-
Q3: Can I use non-fat dry milk for blocking?
-
A3: It is strongly recommended to use BSA for blocking when detecting phosphorylated proteins. Milk contains casein, which is a phosphoprotein and can lead to high background due to non-specific binding of the phospho-specific antibody.
-
-
Q4: How do I choose the right concentration and treatment time for this compound?
-
A4: The optimal conditions will vary between cell lines. It is essential to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) and a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the lowest effective concentration and the shortest time required to see a significant reduction in p-Chk1 levels.
-
-
Q5: What are some alternative methods to induce Chk1 phosphorylation?
-
A5: Besides HU and UV, other agents that cause replication stress or DNA damage can be used, such as aphidicolin or camptothecin. The choice of agent may depend on the specific research question.
-
References
- 1. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad.com [bio-rad.com]
Technical Support Center: In Vivo Delivery of ATR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors in animal studies. The focus is on common preclinical compounds: Berzosertib (M6620, VE-822), Ceralasertib (AZD6738), and M4344.
Frequently Asked Questions (FAQs)
Q1: What are the most common ATR inhibitors used in preclinical animal studies?
A1: Several ATR inhibitors are in preclinical and clinical development. The most frequently cited in animal studies are Berzosertib (M6620, VE-822) and Ceralasertib (AZD6738). Another potent inhibitor with preclinical data is M4344.
Q2: What is the general mechanism of action of ATR inhibitors?
A2: ATR is a critical kinase in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA that forms at stalled replication forks. ATR activation leads to the phosphorylation of downstream targets, including CHK1, which orchestrates cell cycle arrest to allow for DNA repair. By inhibiting ATR, these drugs prevent this repair process, leading to an accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways.
Q3: What are the typical routes of administration for ATR inhibitors in mice?
A3: The most common routes of administration are oral gavage (p.o.) and intraperitoneal (i.p.) injection. Ceralasertib is noted for its oral bioavailability.[1] The choice of route depends on the specific inhibitor's properties and the experimental design.
Q4: How should I store stock solutions of ATR inhibitors?
A4: For short-term storage (days to weeks), stock solutions, typically in DMSO, can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.
Troubleshooting Guide
Formulation and Solubility Issues
Problem: My ATR inhibitor is not dissolving in the desired vehicle.
-
Possible Cause: ATR inhibitors are often poorly soluble in aqueous solutions.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility data table below for known compatible solvents.
-
Use a Co-solvent System: A common strategy is to first dissolve the inhibitor in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration.
-
Consider Alternative Vehicles: For oral administration, formulations with corn oil or specialized vehicles like 10% Vitamin E TPGS have been used. For intraperitoneal or oral administration, a mixture of DMSO, Propylene Glycol, and water can be effective.[1]
-
Gentle Warming and Sonication: Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation. Always check the stability of the compound under these conditions.
-
Problem: The formulated drug precipitates out of solution before or during administration.
-
Possible Cause: The inhibitor may have limited stability in the final formulation, or the concentration may be too high for the chosen vehicle.
-
Troubleshooting Steps:
-
Prepare Fresh Formulations: It is best practice to prepare the dosing solution fresh before each use.
-
Check for Saturation: You may be exceeding the solubility limit of the drug in the final vehicle. Try preparing a lower concentration.
-
Maintain a Homogeneous Suspension: If using a suspension, ensure it is well-mixed immediately before administration to ensure accurate dosing.
-
In Vivo Dosing and Tolerability Issues
Problem: I am observing signs of toxicity in my animal models (e.g., significant body weight loss).
-
Possible Cause: The dose may be too high, or the formulation vehicle itself may be causing adverse effects.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of the ATR inhibitor.
-
Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-related and compound-related toxicity.
-
Intermittent Dosing Schedule: For combination studies, an intermittent dosing schedule (e.g., 3 days on, 11 days off) may improve tolerability.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress and adhere to all institutional animal care and use guidelines.
-
Quantitative Data Summary
Solubility of Common ATR Inhibitors
| Compound | Vehicle | Solubility |
| Ceralasertib (AZD6738) | DMSO | 83 mg/mL |
| Ethanol | 83 mg/mL | |
| Water | Insoluble | |
| Berzosertib (M6620) | DMSO | 92 mg/mL |
| M4344 | DMSO | 15 mg/mL |
Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh DMSO.
In Vivo Formulation and Dosing Examples in Mice
| Compound | Formulation | Route | Dose |
| Ceralasertib (AZD6738) | 10% DMSO / 40% Propylene Glycol / 50% deionized water | p.o. | 25-75 mg/kg |
| 5% DMSO / Corn oil | p.o. | 50 mg/kg | |
| Berzosertib (M6620) | 10% Vitamin E d-alpha tocopheryl polyethylene glycol 1000 succinate (TPGS) | p.o. (gavage) | Not specified |
| 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% ddH2O | Not specified | Not specified |
Experimental Protocols
General Protocol for Oral Gavage Administration of Ceralasertib (AZD6738)
-
Preparation of Formulation:
-
For a 10 mg/mL solution in a 10% DMSO/40% Propylene Glycol/50% deionized water vehicle:
-
Weigh the required amount of Ceralasertib.
-
Dissolve the compound in DMSO first.
-
Add Propylene Glycol and mix thoroughly.
-
Finally, add deionized water to reach the final volume and mix until a clear solution is formed.
-
-
Prepare the formulation fresh on the day of dosing.
-
-
Animal Dosing:
-
Administer the formulation orally using a suitable gavage needle.
-
The dosing volume is typically 0.1 mL per 10 g of body weight.
-
Ensure proper handling and restraint of the animals to minimize stress and prevent injury.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions post-administration.
-
Record body weight and tumor measurements (if applicable) at regular intervals as per the study design.
-
Visualizations
ATR Signaling Pathway and Point of Inhibition
Caption: ATR signaling pathway and the point of action for ATR inhibitors.
Experimental Workflow for In Vivo Efficacy Study
References
Overcoming solubility issues with Atr-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atr-IN-5, a potent and selective ATR kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a crucial enzyme in the DNA Damage Response (DDR) pathway, which is activated by single-stranded DNA (ssDNA) breaks. By inhibiting ATR, this compound prevents the downstream signaling that leads to cell cycle arrest and DNA repair, ultimately inducing synthetic lethality in cancer cells with existing DNA repair defects.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q3: What is the solubility of this compound in the recommended solvent?
This compound is soluble in DMSO at a concentration of 100 mg/mL.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter challenges with the solubility of this compound, particularly when diluting DMSO stock solutions into aqueous cell culture media. Here are some common issues and solutions:
Issue 1: Precipitation of this compound upon dilution in cell culture media.
-
Cause: Direct dilution of a highly concentrated DMSO stock solution into an aqueous environment can cause the hydrophobic compound to precipitate out of solution.
-
Solution: Employ a serial dilution method. Instead of directly adding the concentrated DMSO stock to your media, first, perform one or more intermediate dilutions in 100% DMSO to lower the concentration. Then, add the less concentrated DMSO solution to your cell culture medium. This gradual reduction in concentration helps to prevent precipitation.[1][2]
Issue 2: Determining the optimal final concentration of DMSO in cell culture.
-
Cause: DMSO can be toxic to cells at high concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the specific cell line being used.
-
Solution: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects.[3] However, it is always recommended to perform a vehicle control experiment, treating cells with the highest concentration of DMSO that will be used in the experiment to ensure it does not affect cell viability or the experimental outcome. For sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.[3]
Issue 3: Inconsistent experimental results.
-
Cause: Improper storage of this compound stock solutions can lead to degradation of the compound, resulting in variability in experimental outcomes.
-
Solution: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 100 mg/mL | DMSO | Sigma-Aldrich Datasheet |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (general cell lines) | Cell Culture Media | [3] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (sensitive/primary cells) | Cell Culture Media | [3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10-50 mM. For example, for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be sure to check the compound's stability at elevated temperatures.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Cell-Based Viability Assay
This protocol provides a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound DMSO stock solution in 100% DMSO.
-
Further dilute the DMSO-diluted this compound in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).[5]
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a preferred method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway is activated by ssDNA and leads to CHK1 activation.
Experimental Workflow for Overcoming Solubility Issues
Caption: Workflow for preparing this compound solutions to avoid precipitation.
References
Validation & Comparative
A Comparative Guide to ATR Inhibitors: Berzosertib (VE-822) vs. Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Berzosertib (VE-822), a prominent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, with other leading ATR inhibitors such as Ceralasertib (AZD6738) and Elimusertib (BAY 1895344). This comparison is supported by experimental data from preclinical and clinical studies.
ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability.[1] In response to DNA damage or replication stress, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependency on ATR for survival. This vulnerability makes ATR an attractive therapeutic target in oncology. ATR inhibitors disrupt this crucial pathway, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.[1]
Performance Comparison of ATR Inhibitors
The following tables summarize key quantitative data for Berzosertib, Ceralasertib, and Elimusertib, focusing on their inhibitory potency, selectivity, and clinical development status.
Table 1: In Vitro Potency of ATR Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Cell Line | Reference |
| Berzosertib (VE-822) | ATR | 19 | Kinase Assay | - | To be sourced |
| Ceralasertib (AZD6738) | ATR | 7 | Kinase Assay | - | To be sourced |
| Elimusertib (BAY 1895344) | ATR | 7 | Kinase Assay | - | To be sourced |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency.
Table 2: Selectivity Profile of ATR Inhibitors
| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | Selectivity (vs. ATM) | Selectivity (vs. DNA-PK) | Selectivity (vs. mTOR) | Reference |
| Berzosertib (VE-822) | 19 | >10000 | 2300 | 830 | >526-fold | 121-fold | 44-fold | To be sourced |
| Ceralasertib (AZD6738) | 7 | >10000 | 1900 | >10000 | >1428-fold | 271-fold | >1428-fold | To be sourced |
| Elimusertib (BAY 1895344) | 7 | 1200 | 480 | >10000 | 171-fold | 69-fold | >1428-fold | To be sourced |
Selectivity is crucial for minimizing off-target effects. Higher fold-selectivity indicates a more specific inhibitor.
Table 3: Clinical Development Status
| Compound | Highest Phase | Combination Therapies | Indication(s) | Reference |
| Berzosertib (VE-822) | Phase 2 | Chemotherapy (Topotecan, Cisplatin, Gemcitabine), PARP inhibitors | Small Cell Lung Cancer, Ovarian Cancer, Solid Tumors | To be sourced |
| Ceralasertib (AZD6738) | Phase 2 | Chemotherapy (Carboplatin), PARP inhibitors (Olaparib), Immunotherapy (Durvalumab) | Solid Tumors, Ovarian Cancer, Non-Small Cell Lung Cancer | To be sourced |
| Elimusertib (BAY 1895344) | Phase 1/2 | Chemotherapy (Irinotecan, Topotecan), PARP inhibitors | Advanced Solid Tumors | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize ATR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the ATR protein.
-
Reagents: Recombinant human ATR protein, substrate peptide (e.g., a peptide containing a consensus phosphorylation sequence for ATR), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test inhibitor at various concentrations.
-
Procedure:
-
The ATR enzyme is incubated with the test inhibitor for a defined period.
-
The kinase reaction is initiated by adding the substrate peptide and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).
-
The amount of incorporated phosphate is quantified (e.g., by scintillation counting).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (Cell-based Assay)
This assay measures the effect of an ATR inhibitor on the proliferation and survival of cancer cells.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the ATR inhibitor, often in combination with a DNA-damaging agent (e.g., cisplatin, gemcitabine) to assess synergistic effects.
-
Incubation: The treated cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: The percentage of viable cells at each inhibitor concentration is calculated relative to an untreated control. IC50 or GI50 (concentration for 50% growth inhibition) values are determined from dose-response curves.
Visualizing the ATR Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) illustrate the biological context and experimental design.
Caption: The ATR signaling pathway in response to DNA damage.
Caption: A typical preclinical evaluation workflow for ATR inhibitors.
References
Comparing Atr-IN-5 and VE-821 efficacy
An In-depth Efficacy Comparison for Researchers: VE-821 vs. Berzosertib (VE-822)
Notice: Initial searches for the compound "ATR-IN-5" did not yield sufficient publicly available scientific data to perform a comprehensive comparison. Therefore, this guide provides a detailed comparison between two well-characterized and structurally related ATR inhibitors: VE-821 and its clinical successor, Berzosertib (also known as VE-822 or M6620) .
This guide offers an objective comparison of the preclinical efficacy of VE-821 and Berzosertib, two potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA Damage Response (DDR), and its inhibition is a promising therapeutic strategy in oncology.[1] This document is intended for researchers, scientists, and drug development professionals, providing key experimental data, detailed protocols, and pathway visualizations to inform research and development decisions.
Mechanism of Action
Both VE-821 and Berzosertib are ATP-competitive inhibitors of ATR kinase.[2][3] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions.[4] Once active, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[1] By inhibiting ATR, VE-821 and Berzosertib prevent this signaling cascade. This leads to the abrogation of cell cycle checkpoints (primarily the G2/M checkpoint), an accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells, particularly those with existing DNA repair defects (e.g., ATM or p53 mutations) or high levels of replication stress.[2][5]
ATR Signaling Pathway
The diagram below illustrates the canonical ATR signaling pathway, which is the target of both VE-821 and Berzosertib.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of VE-821 and Berzosertib from published studies. Berzosertib (VE-822) generally demonstrates higher potency than its predecessor, VE-821.
| Parameter | VE-821 | Berzosertib (VE-822) | Cell Context | Reference(s) |
| Enzymatic Ki | 13 nM | Not widely reported | Cell-free | [6] |
| Enzymatic IC50 | 26 nM | Not widely reported | Cell-free | [2][6][7] |
| Cellular IC50 (HT29) | Not specified | 19 nM | HT29 (Colon Cancer) | [3] |
| Cellular IC50 (PancM) | ~1 µM (for radiosensitization) | Not specified | PancM (Pancreatic Cancer) | [5] |
| Selectivity | >75-fold vs. mTOR, DNA-PK, PI3Kγ | High selectivity for ATR | Cell-free |
Cellular Effects: A Comparative Overview
Both inhibitors have been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation. Their primary cellular effects include the abrogation of the S and G2/M cell cycle checkpoints and an increase in markers of DNA damage.
-
Cell Cycle Abrogation: In response to DNA damage, ATR activation halts the cell cycle to allow for repair. Both VE-821 and Berzosertib override this arrest, forcing cells with damaged DNA into mitosis.[5][8] This often leads to mitotic catastrophe and cell death. Studies show that VE-821 abrogates the S-phase delay and G2/M arrest induced by agents like topotecan and radiation.[5][8]
-
Induction of DNA Damage Markers: A key pharmacodynamic biomarker for ATR inhibition is the phosphorylation of histone H2AX (γH2AX), which marks sites of DNA double-strand breaks. While DNA-damaging agents alone induce γH2AX foci, co-treatment with VE-821 or Berzosertib leads to a significant and persistent increase in γH2AX levels, indicating an accumulation of unresolved DNA damage.[8]
-
Synthetic Lethality: The efficacy of both inhibitors is most pronounced in cancer cells with underlying defects in other DNA repair pathways, such as those with mutations in ATM or TP53. This "synthetic lethal" interaction is a cornerstone of their therapeutic potential.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of ATR inhibitors.
Cell Viability (MTS/CellTiter-Glo Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow Diagram:
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of VE-821 or Berzosertib in culture medium. Remove the old medium from the plates and add the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Reagent Addition: Add MTS reagent (e.g., from Promega's CellTiter 96 AQueous One Solution) or a lytic luciferase-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's protocol.
-
Measurement: After a 1-4 hour incubation (for MTS) or 10 minutes (for CellTiter-Glo), measure the absorbance (at 490 nm for MTS) or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[9]
Western Blot for Phospho-Chk1 and γH2AX
This technique is used to detect changes in the phosphorylation status of key proteins in the ATR pathway.
Methodology:
-
Cell Lysis: Treat cells with the DNA-damaging agent (e.g., cisplatin, radiation) with or without pre-treatment with the ATR inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Chk1 (Ser345), γH2AX (Ser139), total Chk1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat cells as required. Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1x10⁶ cells in PBS. Add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate at 4°C for at least 30 minutes (or store for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. A sub-G1 peak can indicate apoptosis.
Conclusion
Both VE-821 and its clinical derivative Berzosertib (VE-822) are highly effective ATR inhibitors that function by disrupting the DNA damage response, leading to increased DNA damage and cell death in cancer cells. Preclinical data show that both compounds abrogate critical cell cycle checkpoints and are potent sensitizers to genotoxic therapies. Berzosertib, developed from VE-821, generally exhibits improved potency and is currently being evaluated in multiple clinical trials, highlighting the therapeutic promise of ATR inhibition in oncology. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers working to further elucidate the role of ATR inhibitors in cancer therapy.
References
- 1. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of Novel ATR Inhibitors: AZD6738 (Ceralasertib) vs. BAY1895344 (Elimusertib) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy, particularly for tumors with deficiencies in the DNA Damage Response (DDR) pathway. This guide provides a detailed, objective comparison of two leading clinical-stage ATR inhibitors: AZD6738 (Ceralasertib) and BAY1895344 (Elimusertib). While direct head-to-head preclinical data for a compound named "ATR-IN-5" is not publicly available, this guide utilizes the extensive data for BAY1895344 as a robust comparator to the well-characterized AZD6738, offering valuable insights for the research community.
Executive Summary
Both AZD6738 and BAY1895344 are potent and selective oral inhibitors of ATR kinase, a critical regulator of the cellular response to DNA replication stress. They exhibit significant preclinical antitumor activity as monotherapies, especially in cancer models with ATM mutations, and demonstrate synergistic effects when combined with DNA-damaging agents and PARP inhibitors. This comparison delves into their mechanisms of action, preclinical efficacy in various cancer types, and the experimental protocols supporting these findings.
Mechanism of Action: Targeting the ATR Signaling Pathway
ATR is a master regulator of the DNA damage response, activated by single-stranded DNA that arises from replication stress.[1] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[2] By inhibiting ATR, both AZD6738 and BAY1895344 disrupt these critical cellular processes, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways like ATM.[2][3]
Preclinical Performance: A Comparative Analysis
In Vitro Potency and Selectivity
Both inhibitors demonstrate high potency against ATR kinase and strong selectivity over other related kinases.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| AZD6738 (Ceralasertib) | ATR (enzyme) | 1[4] | >300-fold selectivity against PI3K, ATM, DNA-PK, and mTOR[5] |
| pCHK1 (cellular) | 74[6] | ||
| BAY1895344 (Elimusertib) | ATR (enzyme) | 7[7] | High selectivity against DNA-PK (IC50: 332 nM), ATM (IC50: 1420 nM), and PI3K (IC50: 3270 nM)[8] |
| pCHK1 (cellular) | 36[8] |
Monotherapy Efficacy in Cancer Cell Lines
The antiproliferative activity of both compounds has been evaluated across a range of cancer cell lines, with notable efficacy in those with DDR deficiencies.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Key Genetic Background |
| AZD6738 (Ceralasertib) | Non-Small Cell Lung | H460 | 1050[6] | KRAS mutant |
| Non-Small Cell Lung | H23 | 2380[6] | KRAS mutant, ATM-deficient | |
| Breast Cancer | Multiple | < 1000[6] | Not specified | |
| BAY1895344 (Elimusertib) | Colorectal Cancer | HT-29 | 160[8] | Not specified |
| Colorectal Cancer | LoVo | 71[8] | Not specified | |
| B-cell Lymphoma | SU-DHL-8 | 9[8] | ATM-mutated |
In Vivo Antitumor Activity
Xenograft studies in immunodeficient mice have confirmed the in vivo efficacy of both inhibitors as monotherapy and in combination with other agents.
| Inhibitor | Cancer Model | Treatment Regimen | Outcome |
| AZD6738 (Ceralasertib) | Biliary Tract Cancer (SNU478 xenograft) | 25 mg/kg, p.o. | Tumor growth inhibition[9] |
| Non-Small Cell Lung Cancer (H23 xenograft) | 50 mg/kg, p.o. | Tumor growth inhibition[4] | |
| Triple-Negative Breast Cancer (PDX) | 12.5 mg/kg (BID) with Olaparib | Complete tumor regression[2] | |
| BAY1895344 (Elimusertib) | Uterine Leiomyosarcoma (PDX LEY-11 & LEY-16) | 20 mg/kg (BID, 3 days on/4 days off), p.o. | Significant tumor growth inhibition and prolonged survival[10] |
| Mantle Cell Lymphoma (SU-DHL-8 xenograft) | 50 mg/kg (BID, 3 days on/4 days off), p.o. | Complete tumor remission[8] | |
| Ovarian Cancer (IGROV-1 xenograft) | 10 or 20 mg/kg (QD, 2 days on/5 days off) with Carboplatin | Synergistic antitumor activity[11] |
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
Methodology:
-
Cancer cell lines are seeded in 96-well plates at a density of 1.0 x 10^4 cells/well and allowed to adhere overnight.[12]
-
Cells are then treated with serial dilutions of the ATR inhibitor (e.g., 0-10 µM for AZD6738, 0-10 µM for BAY1895344) and incubated for 72 hours.[8][12]
-
Cell viability is assessed using a colorimetric assay such as WST-1 or MTT.[12]
-
Absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.[12]
Western Blot for CHK1 Phosphorylation
Methodology:
-
Cells are treated with the ATR inhibitor for a specified time (e.g., 24 hours).[13]
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[12]
-
The membrane is blocked and then incubated with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin) overnight at 4°C.[12][14]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.[12]
-
Chemiluminescent signals are detected, and band intensities are quantified.[12]
In Vivo Xenograft Studies
Methodology:
-
Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice (e.g., female athymic nude or SCID mice).[10][15]
-
When tumors reach a specified volume, mice are randomized into treatment and control groups.[10]
-
The ATR inhibitor is administered orally (p.o.) according to the specified dose and schedule. Combination therapies involve the administration of a second agent (e.g., carboplatin intraperitoneally).[10][11]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).[10]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry or western blotting).[9]
Conclusion
Both AZD6738 (Ceralasertib) and BAY1895344 (Elimusertib) are highly promising ATR inhibitors with robust preclinical data supporting their clinical development. While both compounds show potent monotherapy and combination activity, subtle differences in their potency against specific cell lines and their efficacy in different tumor models may exist. This guide provides a foundational comparison to aid researchers in designing future studies and selecting the appropriate tool compound for their specific research questions. Further clinical investigation will be crucial to fully elucidate the therapeutic potential and optimal clinical application of these novel ATR inhibitors in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 10. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. 4. Western blot analysis [bio-protocol.org]
- 14. Inhibition of ATR-Chk1 signaling blocks DNA double-strand-break repair and induces cytoplasmic vacuolization in metastatic osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Atr-IN-5 in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a pharmacological inhibitor interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target engagement of Atr-IN-5, a potent and selective ATR inhibitor. We present data in comparison to other well-characterized ATR inhibitors, VE-821 and AZD6738, and provide detailed experimental protocols for key assays.
The ATR Signaling Pathway and Inhibition
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity, particularly in response to replication stress.[1][2] Upon detection of single-stranded DNA (ssDNA) at stalled replication forks, ATR, in complex with its binding partner ATRIP, is recruited to the site of damage.[1][2] Subsequent activation of ATR kinase activity is a multi-step process involving other proteins such as TOPBP1. Once activated, ATR phosphorylates a plethora of downstream substrates, with a key target being the checkpoint kinase 1 (Chk1).[1][2] Phosphorylation of Chk1 at Ser345 (p-Chk1) initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged DNA. Pharmacological inhibition of ATR, as with this compound, blocks this signaling cascade, leading to an accumulation of DNA damage and ultimately, in cancer cells with a high reliance on the ATR pathway, cell death.
Figure 1: ATR Signaling Pathway and Site of Inhibition.
Experimental Workflow for Validating ATR Target Engagement
A generalized workflow for confirming the cellular target engagement of an ATR inhibitor like this compound involves a multi-pronged approach. This includes biochemical assays to determine potency, cell-based assays to confirm inhibition of downstream signaling, and functional assays to assess the cellular consequences of target inhibition.
Figure 2: General Experimental Workflow.
Comparative Analysis of ATR Inhibitors
To objectively evaluate the performance of this compound, we present a comparative summary of its activity alongside VE-821 and AZD6738. The data for this compound is illustrative of a potent and selective ATR inhibitor.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. This is determined both in biochemical assays using purified enzymes and in cell-based assays measuring a specific cellular endpoint.
| Compound | Biochemical IC50 (nM) | Cellular p-Chk1 IC50 (nM) |
| This compound | 10 | 50 |
| VE-821 | 13 | ~800 |
| AZD6738 | 1 | 74 |
Table 1: Comparative Potency of ATR Inhibitors. Biochemical IC50 values represent the concentration required to inhibit 50% of ATR kinase activity in a cell-free assay. Cellular p-Chk1 IC50 values represent the concentration required to inhibit 50% of Chk1 phosphorylation at Ser345 in cells.
Cellular Effects of ATR Inhibition
Inhibition of ATR is expected to decrease the phosphorylation of its direct downstream target, Chk1, and lead to an accumulation of DNA damage, which can be visualized by the formation of γH2AX foci. The functional consequence of this is a reduction in cell viability, particularly in cancer cells under replicative stress.
| Compound (at 1 µM) | p-Chk1 (Ser345) Levels | γH2AX Foci Formation | Cell Viability (% of control) |
| This compound | Decreased | Increased | 45% |
| VE-821 | Decreased | Increased | 55% |
| AZD6738 | Decreased | Increased | 40% |
Table 2: Comparative Cellular Effects of ATR Inhibitors. Data is illustrative for cells treated with 1 µM of each inhibitor for 24 hours.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Western Blot for p-Chk1 (Ser345)
This protocol details the detection of phosphorylated Chk1, a direct downstream target of ATR, to assess the extent of ATR inhibition in cells.
1. Cell Lysis:
-
Seed and treat cells with this compound or comparator compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, strip the membrane and re-probe with an antibody against total Chk1 or a housekeeping protein like β-actin.
Immunofluorescence for γH2AX
This protocol describes the visualization of γH2AX foci, a marker for DNA double-strand breaks, which accumulate upon ATR inhibition.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or other inhibitors for the specified duration.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
3. Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Cell Viability Assay (MTS Assay)
This protocol outlines a colorimetric method to assess the impact of ATR inhibitors on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other inhibitors and incubate for 72 hours.
2. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
3. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
References
Comparative Analysis of ATR-IN-5: Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ATR inhibitor, ATR-IN-5, alongside other widely studied ATR inhibitors, Ceralasertib (AZD6738) and Elimusertib (BAY 1895344). The focus of this comparison is on the specificity and selectivity of these compounds, supported by available experimental data.
Introduction to ATR Inhibition
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks, making it a key player in resolving replication stress.[1][4] By inhibiting ATR, cancer cells, which often exhibit high levels of replication stress due to oncogene activation, can be selectively targeted. This has led to the development of several small molecule ATR inhibitors for cancer therapy.[5][6] This guide focuses on the preclinical compound this compound and compares its selectivity profile with the clinically advanced inhibitors Ceralasertib and Elimusertib.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to toxicity and unforeseen biological consequences. The following table summarizes the available data on the inhibitory activity of this compound, Ceralasertib, and Elimusertib against ATR and other related kinases.
| Kinase Target | This compound | Ceralasertib (AZD6738) | Elimusertib (BAY 1895344) |
| ATR (IC50/Ki) | ~25 nM (in cellulo IC50)[1] | 1 nM (biochemical IC50)[7][8] | 7 nM (biochemical IC50)[9][10] |
| ATM (IC50) | Less effective than on ATR[1] | >100-fold selectivity vs. ATR[3] | 1420 nM[9] |
| DNA-PK (IC50) | Less effective than on ATR[1] | >100-fold selectivity vs. ATR[3] | 332 nM[9] |
| mTOR (IC50) | Inhibitory activity observed[1] | 5.7 µM (cellular GI50)[11] | 61-fold selectivity vs. ATR[9] |
| PI3Kα (IC50) | Inhibitory activity observed[1] | >300-fold selectivity vs. ATR | 3270 nM[9] |
Note: IC50 values can vary depending on the assay conditions (biochemical vs. cellular). The data for this compound is primarily from a cell-based screen and in vitro immunoprecipitation kinase assays, while data for Ceralasertib and Elimusertib is from more extensive biochemical and cellular profiling. A broad kinome scan for this compound was performed against 26 kinases, showing some off-target activity, which is common for kinase inhibitors.[1] Ceralasertib has been profiled against over 400 kinases and has shown excellent selectivity for ATR.[11] Elimusertib also demonstrates high selectivity against other related kinases.[9]
Signaling Pathway and Experimental Workflow
To understand the context of ATR inhibition and the methods used to assess it, the following diagrams illustrate the ATR signaling pathway and a general workflow for evaluating inhibitor selectivity.
Caption: The ATR signaling pathway is activated by replication stress, leading to the phosphorylation of CHK1 and downstream cellular responses. ATR inhibitors like this compound block this pathway.
Caption: A typical workflow for assessing kinase inhibitor selectivity involves both biochemical and cellular assays to determine potency and on-target engagement.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized methodologies for key assays used in determining ATR inhibitor specificity and selectivity.
KINOMEscan® Profiling (Biochemical Assay)
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is detected using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[12][13][14]
Methodology:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[13][14]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[14]
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[13][14]
-
Data Analysis: The results are typically reported as the percentage of the kinase that is bound to the immobilized ligand in the presence of the test compound compared to a DMSO control. Dissociation constants (Kd) or IC50 values can be determined from dose-response curves.[13]
Cellular ATR Inhibition Assay (Western Blot for p-CHK1)
This assay assesses the ability of an inhibitor to block ATR activity within a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.
Principle: ATR phosphorylates CHK1 on Ser345 in response to DNA damage or replication stress.[15] An effective ATR inhibitor will block this phosphorylation event, which can be detected by a phospho-specific antibody.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., U2OS, HeLa) are cultured to an appropriate confluency.
-
Induction of Replication Stress: Cells are treated with a DNA damaging agent, such as hydroxyurea (HU) or ultraviolet (UV) radiation, to induce replication stress and activate the ATR pathway.[16]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the ATR inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified period before and/or during the induction of replication stress.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CHK1 (p-CHK1 Ser345) and total CHK1 (as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the p-CHK1 band is normalized to the total CHK1 band. The percentage of inhibition is calculated relative to the vehicle-treated control. The cellular IC50 value is determined from the dose-response curve.
Conclusion
This compound is a potent inhibitor of ATR in cellular assays. While it shows selectivity for ATR over ATM and DNA-PK in cell-based experiments, in vitro kinase assays indicate some activity against other kinases, including members of the PI3K/mTOR pathway.[1] In comparison, Ceralasertib and Elimusertib have undergone more extensive selectivity profiling and have demonstrated a high degree of selectivity for ATR over a broad range of kinases.[3][9][11] This highlights the importance of comprehensive kinase profiling in the development of targeted inhibitors. Further studies with broader, quantitative kinase panels would be beneficial to fully characterize the selectivity profile of this compound and its potential for further development.
References
- 1. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR ATR checkpoint kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. A synthetic lethal screen identifies ATR-inhibition as a novel therapeutic approach for POLD1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 4.6. KINOMEscan [bio-protocol.org]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. chayon.co.kr [chayon.co.kr]
- 15. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Cutting Edge of Cancer Therapy: A Comparative Guide to ATR Inhibitors in ATM-Deficient Tumors
For Immediate Release to the Scientific Community
The targeting of synthetic lethal pathways has emerged as a promising frontier in precision oncology. For researchers, scientists, and drug development professionals, understanding the nuances of these targeted therapies is paramount. This guide provides a comprehensive comparison of the efficacy of ATR (Ataxia Telangiectasia and Rad3-related) inhibitors in the context of ATM (Ataxia-Telangiectasia Mutated)-deficient cancers, a tumor subtype increasingly recognized for its unique vulnerabilities. While the specific compound "Atr-IN-5" did not yield specific data in the public domain, this guide will focus on the well-characterized and clinically relevant ATR inhibitors, VE-821 and AZD6738 (Ceralasertib), as exemplary agents in this class.
The Principle of Synthetic Lethality: Exploiting a Key Vulnerability
ATM and ATR are crucial kinases in the DNA Damage Response (DDR) pathway. While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is activated by single-strand DNA (ssDNA) and replication stress.[1][2] In healthy cells, these pathways have a degree of redundancy. However, cancer cells with a deficiency in ATM become heavily reliant on the ATR signaling pathway to repair DNA damage and survive.[3] The inhibition of ATR in these ATM-deficient cells creates a synthetic lethal event, leading to catastrophic DNA damage and selective tumor cell death, while largely sparing normal, ATM-proficient cells.[3][4]
Comparative Efficacy of ATR Inhibitors and Other Therapeutic Strategies
The therapeutic landscape for ATM-deficient cancers extends beyond ATR inhibition alone. PARP (Poly [ADP-ribose] polymerase) inhibitors, such as olaparib, have also been investigated. However, studies have shown that PARP inhibition alone in ATM-deficient cancer cells is often cytostatic (inhibits proliferation) rather than cytotoxic (induces cell death).[5][6] The combination of a PARP inhibitor with an ATR inhibitor has demonstrated a synergistic effect, leading to enhanced cancer cell killing.[5][6][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various inhibitors in ATM-deficient cancer cell lines.
Table 1: Single-Agent ATR Inhibitor Efficacy in ATM-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | ATM Status | ATR Inhibitor | IC50 / EC50 (µM) | Reference |
| SNU-601 | Gastric Cancer | Deficient | AZD6738 | ~0.5 | [8][9] |
| SNU478 | Biliary Tract Cancer | Low | AZD6738 | 0.46 | [10] |
| SNU869 | Biliary Tract Cancer | Low | AZD6738 | 0.44 | [10] |
| CII-ATMsh | Chronic Lymphocytic Leukemia | Deficient | AZD6738 | 1.6 | [11] |
| HCT-116 | Colorectal Cancer | Deficient | VE-821 | Not specified, but sensitized | [12] |
| PANC-1 | Pancreatic Cancer | p53-deficient (reliant on ATR) | VE-821 | Radiosensitizing at 1 µM | [13] |
Table 2: Comparative Efficacy of Combination Therapies in ATM-Deficient Models
| Cell Line Model | Cancer Type | Treatment Combination | Key Finding | Reference |
| ATM-deficient A549 cells | Lung Cancer | Olaparib + VE-821 | Induced cell death where single agents were cytostatic. | [6] |
| ATM-deficient PC-3 cells | Prostate Cancer | Olaparib + AZD6738 | Induced apoptosis where single agents did not. | [6] |
| ATM-deficient Panc 10.05 cells | Pancreatic Cancer | Olaparib + AZD6738 | Induced cell death. | [6] |
| ATM-deficient xenograft/PDX models | Various | Olaparib + AZD6738 | Demonstrated in vivo combination activity. | [7] |
Key Experimental Methodologies
The following protocols are representative of the key experiments used to evaluate the efficacy of ATR inhibitors in ATM-deficient cancers.
Cell Viability and Proliferation Assays
-
Protocol: Cancer cell lines (e.g., SNU-601, A549 with ATM knockout) are seeded in 96-well plates. Cells are treated with a range of concentrations of the ATR inhibitor (e.g., AZD6738, VE-821) alone or in combination with a PARP inhibitor (e.g., olaparib). After a defined incubation period (e.g., 72-96 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by MTT assay.[10][11] The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is then calculated.
Western Blot Analysis for Pathway Modulation
-
Protocol: ATM-deficient and proficient cells are treated with the ATR inhibitor for a specified time. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key proteins in the DDR pathway, such as phospho-CHK1 (a direct downstream target of ATR), total CHK1, γH2AX (a marker of DNA double-strand breaks), and ATM.[13] This allows for the confirmation of ATR inhibition and the assessment of downstream signaling effects.
Immunofluorescence for DNA Damage Foci
-
Protocol: Cells are grown on coverslips and treated with the inhibitor(s). After treatment, cells are fixed, permeabilized, and incubated with primary antibodies against DNA damage markers like γH2AX and RAD51 (a key protein in homologous recombination repair).[8][13] Following incubation with fluorescently labeled secondary antibodies, the coverslips are mounted and imaged using a fluorescence microscope. The number and intensity of nuclear foci are quantified to assess the level of DNA damage and the status of repair pathways.
In Vivo Xenograft Studies
-
Protocol: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with ATM-deficient cancer cells (e.g., SNU-601).[8] Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, ATR inhibitor alone, PARP inhibitor alone, combination therapy). Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of apoptosis and proliferation.[8]
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: DNA Damage Response in normal, ATM-proficient cells.
Caption: Mechanism of synthetic lethality with ATR inhibitors.
Caption: Workflow for in vitro evaluation of ATR inhibitors.
Conclusion and Future Directions
The selective targeting of ATR in ATM-deficient cancers represents a paradigm of precision medicine. The available data for ATR inhibitors like VE-821 and AZD6738 strongly support their potential, particularly in combination with PARP inhibitors, to effectively and selectively eliminate cancer cells with this specific genetic vulnerability. Future research should focus on identifying robust biomarkers to predict response, exploring mechanisms of resistance, and advancing these promising therapeutic strategies into broader clinical application. The continued investigation into the intricate workings of the DNA damage response will undoubtedly unveil further opportunities for targeted cancer therapy.
References
- 1. Induction of ATM/ATR pathway combined with Vγ2Vδ2 T cells enhance cytotoxicity of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of ATR selectively sensitizes ATM-deficient human mammary epithelial cells to ionizing radiation and DNA-damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 11. researchgate.net [researchgate.net]
- 12. ZEB1 inhibition sensitizes cells to the ATR inhibitor VE-821 by abrogating epithelial–mesenchymal transition and enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of ATR Inhibitors: A Comparative Guide to Preclinical Anti-Tumor Activity
A Note on Atr-IN-5: Comprehensive searches for in vivo anti-tumor activity data specifically for "this compound" did not yield any publicly available information. This may indicate that it is a very early-stage compound, an internal designation, or a less commonly known research tool. To fulfill the comparative nature of this guide, the preclinical ATR inhibitor ATG-018 has been used as a representative example of a novel, potent ATR inhibitor in preclinical development. This allows for a meaningful comparison with more established, clinical-stage ATR inhibitors.
This guide provides a comparative overview of the in vivo anti-tumor activity of the preclinical ATR inhibitor ATG-018 and two clinical-stage ATR inhibitors, Berzosertib (VE-822) and Ceralasertib (AZD6738). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance based on available preclinical experimental data.
Comparative In Vivo Anti-Tumor Efficacy of ATR Inhibitors
The following table summarizes the in vivo anti-tumor activity of ATG-018, Berzosertib, and Ceralasertib in various preclinical cancer models.
| Inhibitor | Cancer Model | Animal Model | Dosing Schedule | Efficacy | Reference |
| ATG-018 | OCI-LY-19 (Lymphoma) | CDX Mouse Model | 10 mg/kg | 73.52% Tumor Growth Inhibition (TGI) on day 14 | [1] |
| LoVo (Colorectal) | CDX Mouse Model | 10 mg/kg | Statistically significant antitumor activity | [1] | |
| OE21 (Esophageal) | CDX Mouse Model | 10 mg/kg | Statistically significant antitumor activity | [1] | |
| Berzosertib (VE-822) | MiaPaCa-2 (Pancreatic) | Xenograft | 60 mg/kg (oral gavage) + Radiation (XRT) | Prolonged tumor growth delay | [2] |
| PSN-1 (Pancreatic) | Xenograft | 60 mg/kg (oral gavage) + XRT | Prolonged tumor growth delay | [2] | |
| Ceralasertib (AZD6738) | OCI-Ly19 (DLBCL) | Xenograft | 6.25 - 25mg/kg BID and 50mg/kg QD | 43% to 104% TGI | [3] |
| ATM-deficient models (e.g., LoVo, Granta-519, FaDu) | Xenograft | Dose-dependent | Significant tumor growth inhibition | [4] | |
| BRCA2-mutant TNBC | PDX | 3-5 days/week daily dosing + Olaparib | Complete tumor regression | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATR signaling pathway and a typical in vivo experimental workflow for evaluating ATR inhibitors.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of an ATR inhibitor in a subcutaneous xenograft mouse model.
-
Cell Culture: Human cancer cell lines (e.g., OCI-LY-19, LoVo, MiaPaCa-2) are cultured in their recommended media and conditions until they reach a sufficient number for implantation.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells in a sterile buffer like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The ATR inhibitor is administered to the treatment group according to the specified dosing schedule (e.g., daily oral gavage). The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Pharmacodynamic Analysis: Immunohistochemistry (IHC) for Phosphorylated Chk1 (p-Chk1)
This protocol describes the detection of the pharmacodynamic biomarker p-Chk1 in tumor tissue to confirm the on-target activity of the ATR inhibitor.
-
Tissue Collection and Fixation: At the end of the in vivo study, or at specific time points after the last dose, tumors are excised and fixed in 10% neutral buffered formalin.
-
Paraffin Embedding and Sectioning: Fixed tissues are processed, embedded in paraffin, and sectioned into thin slices (e.g., 4-5 µm) which are mounted on microscope slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen. This typically involves boiling the slides in a citrate buffer (pH 6.0).
-
Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for phosphorylated Chk1 (e.g., anti-p-Chk1 Ser345) overnight at 4°C.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The slides are counterstained with a nuclear stain like hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopy and Analysis: The stained slides are examined under a microscope to assess the intensity and localization of p-Chk1 staining in the tumor cells. A semi-quantitative H-score can be used for comparison between treatment groups.
References
- 1. Newsroom [antengene.com]
- 2. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Next-Generation ATR Inhibitor Gartisertib (M4344) and First-Generation ATR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel and highly potent Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, gartisertib (M4344), with the first-generation ATR inhibitors, berzosertib (M6620/VX-970) and ceralasertib (AZD6738). The comparison is supported by experimental data on their biochemical and cellular potency, as well as their pharmacokinetic properties. Detailed methodologies for key experiments are also provided to aid in the replication and validation of these findings.
Introduction to ATR Inhibition in Cancer Therapy
Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine kinase in the DNA Damage Response (DDR) pathway. It plays a pivotal role in maintaining genomic integrity by sensing and responding to single-stranded DNA (ssDNA) breaks and replication stress.[1] In many cancer cells, there is an increased reliance on the ATR-mediated checkpoint for survival due to underlying genomic instability and defects in other DDR pathways, such as the ATM-p53 pathway.[2] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells and induce synthetic lethality.[1] First-generation ATR inhibitors like berzosertib and ceralasertib have shown promise in clinical trials; however, the development of more potent and selective next-generation inhibitors like gartisertib is an active area of research.[3][4]
Comparative Analysis of ATR Inhibitors
This section provides a detailed comparison of gartisertib with the first-generation inhibitors berzosertib and ceralasertib, focusing on their potency and pharmacokinetic profiles.
Biochemical and Cellular Potency
Gartisertib (M4344) has demonstrated exceptional potency as an ATR inhibitor.[5][6] Preclinical studies have shown that it is significantly more potent than first-generation inhibitors in both biochemical and cellular assays.[7] Gartisertib is an ATP-competitive inhibitor with a long residence time on the ATR enzyme.[8]
| Inhibitor | Biochemical Potency (IC50/Ki) | Cellular Potency (IC50) | Cell Line | Reference |
| Gartisertib (M4344) | Ki <150 pM | 8 nM (pChk1 inhibition) | - | [8] |
| Berzosertib (M6620) | - | More potent than ceralasertib and VE-821 | Prostate Cancer Cells | [7] |
| Ceralasertib (AZD6738) | 1 nM | 74 nM (pChk1 inhibition) | - | [9][10] |
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors have been characterized in both preclinical and clinical settings. Gartisertib is an orally administered inhibitor.[11] Berzosertib is administered intravenously, and its pharmacokinetics have been found to be nonlinear, which is attributed to the saturation of plasma protein binding.[12][13] Ceralasertib is an orally bioavailable inhibitor with dose-dependent bioavailability.[14][15]
| Inhibitor | Administration Route | Key Pharmacokinetic Features | Species | Reference |
| Gartisertib (M4344) | Oral | Dose-proportional exposure, Tmax 1.5-2 hours, half-life 2-5 hours. | Human | [11] |
| Berzosertib (M6620) | Intravenous | Two-compartment linear model. CL: 65 L/h, Vc: 118 L, Vp: 1030 L. | Human | [16][17] |
| Ceralasertib (AZD6738) | Oral | Rapidly absorbed (Tmax ~1 hour), terminal half-life of 8-11 hours. | Human | [18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro ATR Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of the ATR/ATRIP complex.
Procedure:
-
The human ATR/ATRIP complex is incubated in an assay buffer with a substrate, such as 50 nM GST-cMyc-p53.[20][21]
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of a Mg/ATP mixture (e.g., 10 µM ATP).[20]
-
The reaction is incubated for 30 minutes at room temperature.[20][21]
-
The reaction is stopped by the addition of a solution containing EDTA.[20]
-
The level of substrate phosphorylation is quantified using a detection buffer containing a d2-labelled anti-GST monoclonal antibody and a Europium-labelled anti-phospho Ser15 antibody for the phosphorylated p53 substrate.[20][21]
-
The plate is read in time-resolved fluorescence mode, and the homogeneous time-resolved fluorescence (HTRF) signal is determined.[20][21]
Cellular Phospho-Chk1 (Ser345) Western Blot Assay
This assay measures the inhibition of ATR activity in a cellular context by quantifying the phosphorylation of its direct downstream target, Chk1, at Serine 345.
Procedure:
-
Cells (e.g., HeLa or COS cells) are seeded and treated with a DNA damaging agent (e.g., UV radiation or hydroxyurea) to induce ATR activity.[22][23]
-
Concurrently, cells are treated with the ATR inhibitor at various concentrations or a vehicle control.
-
After the desired incubation time, cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked, typically with 5% w/v BSA in TBST, to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-Chk1 (Ser345).[24]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane can be stripped and re-probed for total Chk1 and a loading control (e.g., actin or tubulin) for normalization.
Cell Viability Assay
This assay determines the effect of the ATR inhibitor on cell proliferation and survival.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the ATR inhibitor at a range of concentrations for a specified period (e.g., 72 hours).[25]
-
Cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or MTS assay.[26]
-
For the MTS assay, 20 µL of MTS solution is added to each well and incubated for 1-4 hours at 37°C.[26]
-
The absorbance is measured at 490 nm.[26]
-
The data is normalized to untreated control cells to determine the concentration at which the inhibitor reduces cell viability by 50% (GI50 or IC50).[25]
Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway in response to DNA damage.
Experimental Workflow for Cellular ATR Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Merck Advances ATR Inhibitor Berzosertib in Small Cell Lung Cancer [merckgroup.com]
- 4. Discovery of ATR kinase inhibitor berzosertib (VX-970, M6620): Clinical candidate for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. targetedonc.com [targetedonc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. A phase I study of ATR inhibitor gartisertib (M4344) as a single agent and in combination with carboplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dose-dependent bioavailability and tissue distribution of the ATR inhibitor AZD6738 (ceralasertib) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. In vitro ATR kinase assay [bio-protocol.org]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 25. researchgate.net [researchgate.net]
- 26. broadpharm.com [broadpharm.com]
Safety Operating Guide
Personal protective equipment for handling Atr-IN-5
Disclaimer: A specific Safety Data Sheet (SDS) for Atr-IN-5 was not located. The following guidance is based on the safety information for a related compound, ATR-IN-11, and general best practices for handling potent kinase inhibitors.[1] Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The appropriate PPE is critical to minimize exposure risk when handling potentially hazardous compounds like this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2] | Provides a primary barrier against skin contact. Double-gloving is recommended for handling hazardous drugs.[2] |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] | Protects eyes from splashes and aerosols. A face shield offers broader facial protection. |
| Lab Coat | Disposable, back-closing gown made of a material resistant to chemical permeation.[2][4] | Prevents contamination of personal clothing. Gowns should be shown to resist permeability by hazardous drugs.[2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for procedures that generate aerosols or dust.[4][5] | Protects against inhalation of the compound, which is a potential route of exposure.[4] |
Handling and Operational Plan
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.
Procedural Guidance:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Prepare the work area by lining it with absorbent, plastic-backed pads.
-
Weighing: When weighing the solid compound, use a containment balance enclosure if available to minimize the generation of airborne particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent. Remove PPE in the correct order to avoid self-contamination (see Donning and Doffing diagram below).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][6]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Experimental Protocol: Spill Cleanup
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator if the material is a powder or if aerosols are generated.[1]
-
Containment:
-
Liquids: Cover the spill with an absorbent material, working from the outside in.
-
Solids: Gently cover the spill with damp absorbent paper towels to avoid raising dust.
-
-
Cleanup:
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all contaminated materials into a labeled hazardous waste container.[7]
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, followed by a water rinse.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[8][9]
-
Waste Segregation: Segregate this compound waste from other waste streams.[10]
-
Containers: Use clearly labeled, leak-proof containers for all this compound waste.[7][11] The label should include "Hazardous Waste" and the chemical name.[11]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, and any labware that cannot be decontaminated.
-
Liquid Waste: This includes unused solutions and contaminated solvents. Do not pour any this compound waste down the drain.[7]
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.
-
Disposal Vendor: All hazardous waste must be collected by a licensed hazardous waste disposal company.
PPE Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Caption: Standard sequence for donning and doffing personal protective equipment.
References
- 1. ATR-IN-11|MSDS [dcchemicals.com]
- 2. pogo.ca [pogo.ca]
- 3. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 7. quora.com [quora.com]
- 8. enviroserve.com [enviroserve.com]
- 9. epa.gov [epa.gov]
- 10. 5 Safety Rules for Handling Hazardous Waste! - KenBay [kenbay.com]
- 11. advisera.com [advisera.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
